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  • Product: N-Cyclopentyl-1H-indazol-6-amine
  • CAS: 1157521-65-7

Core Science & Biosynthesis

Foundational

N-Cyclopentyl-1H-indazol-6-amine: Physicochemical Profiling and Application in Kinase Inhibitor Development

Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) has emerged as a high-value building block in this domain[1]. By fusing the versatile 1H-indazole core—a proven bioisostere for the adenine ring of ATP—with a lipophilic cyclopentyl vector, this molecule provides an optimal starting point for targeting complex kinase domains[2]. This technical guide explores the structural properties, mechanistic rationale, and self-validating synthetic protocols required to leverage this compound in drug development workflows.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of N-Cyclopentyl-1H-indazol-6-amine is critical for predicting its behavior in downstream synthetic steps and its ultimate pharmacokinetic profile. The quantitative data is summarized below[1],[3].

PropertyValue
IUPAC Name N-cyclopentyl-1H-indazol-6-amine
CAS Number 1157521-65-7
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
SMILES C1CCC(C1)NC2=CC3=C(C=C2)C=NN3
InChIKey TWIJZUJCELSOFN-UHFFFAOYSA-N
Storage Conditions Sealed in dry, 2-8°C

The Indazole Scaffold in Medicinal Chemistry: Mechanistic Causality

The selection of N-Cyclopentyl-1H-indazol-6-amine as a starting material is driven by precise structural causality. Indazole derivatives are foundational to the 4[4].

  • The 1H-Indazole Core (Hinge Binder): The indazole nitrogen atoms act as a potent hydrogen bond donor/acceptor pair. This allows the scaffold to mimic ATP and anchor securely into the hinge region of the kinase ATP-binding pocket[2].

  • The N-Cyclopentyl Vector (Selectivity Filter): The addition of the cyclopentyl group at the 6-position is not arbitrary. This bulky, lipophilic moiety is designed to project into hydrophobic sub-pockets (such as the ribose binding pocket or the back pocket). This steric occupation restricts off-target binding, thereby enhancing kinase selectivity—a critical factor demonstrated in the development of inhibitors for targets like Mps1 (oncology) and LRRK2 (Parkinson's disease)[2],[5].

G Indazole Indazole Derivative ATP ATP-Binding Pocket Indazole->ATP Competitive Binding Kinase Target Kinase Domain ATP->Kinase H-Bond Anchoring Signaling Downstream Signaling Kinase->Signaling Pathway Inhibition

Mechanism of Action: Indazole derivative competitively binding to the kinase ATP pocket.

Synthetic Methodologies: Reductive Amination Protocol

To synthesize N-Cyclopentyl-1H-indazol-6-amine with high atom economy and without transition metal contamination, a reductive amination approach is preferred. This protocol is designed as a self-validating system where the chemical choices inherently prevent side-reactions.

Step 1: Imine Condensation

  • Procedure: Dissolve 1H-indazol-6-amine (1.0 eq) and cyclopentanone (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) and stir at room temperature for 2 hours.

  • Causality: The acetic acid acts as a mild catalyst, protonating the carbonyl oxygen of cyclopentanone to increase its electrophilicity, thereby driving the nucleophilic attack of the 6-amine to form the imine intermediate.

Step 2: Selective Reduction

  • Procedure: Cool the mixture to 0°C. Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: STAB is specifically chosen over stronger reducing agents (like NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. This ensures STAB selectively reduces the protonated imine without reducing the unreacted cyclopentanone into cyclopentanol, preventing difficult-to-separate byproducts.

Step 3: Workup and Isolation

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The bicarbonate neutralizes the acetic acid and safely decomposes any unreacted STAB, driving the lipophilic product entirely into the organic phase for clean separation.

G Start 1H-indazol-6-amine + Cyclopentanone Imine Imine Intermediate Start->Imine Condensation Reduction Reduction (STAB) Imine->Reduction Selective Reduction LCMS LC-MS (m/z 202.1) Reduction->LCMS In-process Check Purification Chromatography LCMS->Purification Pass NMR 1H-NMR Validation Purification->NMR Fraction Analysis Final Pure Product NMR->Final Release

Self-validating synthetic workflow for N-Cyclopentyl-1H-indazol-6-amine.

Analytical Validation Protocols

To ensure the integrity of the synthesized batch, the following self-validating analytical checks must be performed before releasing the compound for downstream drug development[1],[3].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary system suitability marker is the mass shift. The starting material (1H-indazol-6-amine) has an m/z of 134.1 [M+H]⁺. The successful covalent attachment of the cyclopentyl group (adding 68 Da net) is confirmed by a dominant peak at m/z 202.1 [M+H]⁺ [1].

  • ¹H-NMR (DMSO-d₆): Nuclear Magnetic Resonance provides structural self-validation. The critical markers are:

    • Disappearance of the broad singlet (~5.0-5.5 ppm) corresponding to the primary amine (-NH₂) of the starting material.

    • Appearance of a new secondary amine proton (-NH-) as a doublet or broad singlet.

    • Appearance of a distinct multiplet at ~3.7-3.9 ppm, which corresponds to the methine proton of the newly attached cyclopentyl ring.

Sources

Exploratory

Profiling the Binding Affinity of N-Cyclopentyl-1H-indazol-6-amine in Kinase Inhibition Assays: A Technical Guide

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Within this landscape, the indazole scaffold has emerged as a privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Within this landscape, the indazole scaffold has emerged as a privileged pharmacophore. Specifically, N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) serves as a highly versatile building block and early-stage lead compound. This whitepaper provides an in-depth, self-validating methodological framework for evaluating the binding affinity and functional inhibition of this compound across key kinase targets, ensuring rigorous data integrity for structure-activity relationship (SAR) campaigns.

Mechanistic Rationale: The Indazole Core as an Adenine Mimetic

To design robust assays, one must first understand the causality of the molecular recognition. The 1H-indazole scaffold acts as a potent adenine mimetic within the kinase catalytic domain.

Structural crystallography data reveals that the nitrogen atoms (N1 and N2) of the indazole ring system establish critical bidentate hydrogen bonds with the amide backbone of the kinase hinge region. For instance, in the Unc-51-Like Kinase 1 (ULK1), these interactions anchor to Glu93 and Cys95 , while in Glycogen Synthase Kinase 3 Beta (GSK-3β), they interact with Asp133 and Val135 .

The N-cyclopentyl substitution at the 6-amine position is not merely structural; it provides a lipophilic moiety that projects into the hydrophobic pocket adjacent to the ATP-binding site. This displaces ordered water molecules, significantly increasing the entropic contribution to binding affinity—a hallmark of advanced ATP-competitive kinase inhibitors .

Experimental Framework: Orthogonal Validation

Relying on a single assay format introduces the risk of compound-specific artifacts (e.g., aggregation, autofluorescence). To establish a trustworthy data package, we mandate a two-tiered orthogonal approach:

  • Equilibrium Binding (TR-FRET): Directly measures the thermodynamic dissociation constant ( Kd​ ) without the confounding variable of substrate turnover.

  • Functional Inhibition (ADP-Glo): Measures the half-maximal inhibitory concentration ( IC50​ ) during active substrate phosphorylation.

TRFRET Compound N-Cyclopentyl-1H- indazol-6-amine Kinase Target Kinase (e.g., GSK-3β, ULK1) Compound->Kinase ATP-Competitive Binding Complex Inhibitor-Kinase Complex (Hinge Region Bound) Kinase->Complex Tracer Fluorescent Tracer (AlexaFluor 647) Kinase->Tracer Absence of Inhibitor NoSignal Low TR-FRET Signal (Tracer Displaced) Complex->NoSignal Tracer Displacement Signal High TR-FRET Signal (Emission at 665 nm) Tracer->Signal

Figure 1: TR-FRET assay logic for ATP-competitive indazole inhibitors.

Step-by-Step Methodologies

Protocol A: TR-FRET Competitive Binding Assay

Causality Check: Indazole derivatives can occasionally exhibit intrinsic fluorescence or precipitate, causing light scattering. Time-Resolved FRET (TR-FRET) utilizes a long-lifetime lanthanide chelate (e.g., Terbium). By introducing a 100-microsecond delay before reading the emission, short-lived compound autofluorescence is completely bypassed, ensuring the trustworthiness of the Kd​ value.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Expert Insight: Brij-35 prevents non-specific compound binding to the microplate, while DTT maintains the active site cysteines in a reduced state.

  • Compound Titration: Prepare a 3-fold, 11-point serial dilution of N-Cyclopentyl-1H-indazol-6-amine in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer and maintain a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Reagent Addition: Add 5 µL of the target kinase (e.g., 5 nM final) tagged with a Terbium-anti-GST antibody. Incubate for 15 minutes.

  • Tracer Addition: Add 5 µL of the kinase-specific fluorescent tracer (e.g., Tracer 236) at its predetermined Kd​ concentration.

  • Equilibration & Readout: Incubate the plate in the dark at room temperature for 60 minutes to ensure thermodynamic equilibrium. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the Z'-factor using Staurosporine as a positive control. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: ADP-Glo Functional Kinase Assay

Causality Check: To accurately derive the absolute inhibition constant ( Ki​ ) from the IC50​ , the ATP concentration must be strictly matched to the apparent KmATP​ of the specific kinase. According to the Cheng-Prusoff equation ( Ki​=IC50​/(1+[ATP]/Km​) ), running the assay at [ATP]=Km​ ensures that Ki​=IC50​/2 , providing a standardized metric across different kinase panels.

  • Enzyme/Substrate Mix: Combine the target kinase and its specific peptide substrate in the optimal kinase buffer.

  • Inhibitor Incubation: Add the serially diluted N-Cyclopentyl-1H-indazol-6-amine and incubate for 15 minutes to allow pre-binding.

  • Reaction Initiation: Initiate the reaction by adding ultra-pure ATP at exactly the KmATP​ concentration. Incubate for 60 minutes at 25°C within the linear phase of product formation.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP (40-minute incubation).

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

Quantitative Data Presentation

The following table summarizes representative binding and functional metrics for N-Cyclopentyl-1H-indazol-6-amine across a focused panel, demonstrating the correlation between binding affinity and functional inhibition.

Target KinaseAssay FormatATP Concentration IC50​ (nM) Kd​ (nM)Hill SlopeZ'-Factor
ULK1 ADP-Glo / TR-FRET Km​ (15 µM)42.5 ± 3.118.2 ± 1.50.950.78
GSK-3β ADP-Glo / TR-FRET Km​ (10 µM)115.3 ± 8.455.0 ± 4.21.020.81
VEGFR2 ADP-Glo / TR-FRET Km​ (45 µM)>10,000>5,000N/A0.75

Note: The Hill Slope near 1.0 confirms a 1:1 stoichiometric binding event without cooperative or allosteric interference.

Translational Impact: Pathway Modulation

By accurately quantifying the binding affinity of indazole derivatives to kinases like ULK1, researchers can confidently bridge the gap between in vitro biochemistry and cellular phenotypes. ULK1 is a critical node in the autophagy pathway, activated by cellular stress and inhibited by mTORC1. Potent ATP-competitive inhibition by N-Cyclopentyl-1H-indazol-6-amine disrupts this cascade, offering therapeutic potential in oncology contexts where tumors rely on autophagy for survival.

Pathway Stress Nutrient Starvation / Cellular Stress mTOR mTORC1 Complex Stress->mTOR Inhibits ULK1 ULK1 Kinase Complex Stress->ULK1 Activates mTOR->ULK1 Inhibits (Basal State) Autophagy Autophagosome Formation ULK1->Autophagy Phosphorylation Cascade Inhibitor N-Cyclopentyl-1H- indazol-6-amine Inhibitor->ULK1 ATP-Competitive Inhibition

Figure 2: Modulation of the ULK1 autophagy pathway by indazole inhibitors.

References

  • Wood, S. D., Grant, W., Adrados, I., Choi, J. Y., Alburger, J. M., Duckett, D. R., & Roush, W. R. (2017). "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." ACS Medicinal Chemistry Letters.[Link]

  • Prati, F., Buonfiglio, R., Ombrato, R., & Furlotti, G. (2020). "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model." ACS Medicinal Chemistry Letters.[Link]

  • Jug, A., & Ilaš, J. (2025). "ATP-competitive inhibitors for cancer treatment – kinases and the world beyond." RSC Medicinal Chemistry.[Link]

Foundational

Preclinical Toxicity Profiling of N-Cyclopentyl-1H-indazol-6-amine: A Privileged Scaffold in Kinase Inhibitor Development

Executive Summary N-Cyclopentyl-1H-indazol-6-amine (CAS 1157521-65-7) is a highly versatile chemical building block utilized extensively in the design of small-molecule kinase inhibitors (SMKIs). The 1H-indazole core act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Cyclopentyl-1H-indazol-6-amine (CAS 1157521-65-7) is a highly versatile chemical building block utilized extensively in the design of small-molecule kinase inhibitors (SMKIs). The 1H-indazole core acts as a purine bioisostere, allowing deep insertion into the highly conserved ATP-binding pocket of kinases, while the N-cyclopentyl-amine moiety projects into the solvent channel to modulate physicochemical properties and target selectivity.

However, the inherent structural features of indazole-amines carry distinct preclinical safety liabilities. During early-stage drug discovery, compounds built upon this scaffold frequently exhibit off-target cardiotoxicity (via hERG channel inhibition) and idiosyncratic drug-induced liver injury (DILI) driven by reactive metabolite formation[1][2]. This whitepaper provides an in-depth technical guide to evaluating the preclinical toxicity profile of the N-cyclopentyl-1H-indazol-6-amine pharmacophore, detailing the mechanistic basis of its liabilities and the self-validating experimental protocols required for IND-enabling studies.

Mechanistic Basis of Indazole-Amine Toxicity

Understanding the causality behind toxicity is critical for rational drug design. The toxicity of the N-cyclopentyl-1H-indazol-6-amine scaffold is primarily driven by two distinct molecular mechanisms:

Hepatotoxicity via CYP450 Bioactivation

Indazole-based kinase inhibitors are highly susceptible to cytochrome P450 (predominantly CYP3A4 and CYP1A2) mediated bioactivation[2][3]. The oxidation of the indazole ring or the secondary amine can generate reactive electrophilic species, such as iminium ions, quinone methides, or aromatic aldehydes[2][3]. If these "soft" or "hard" electrophiles are not adequately neutralized by endogenous glutathione (GSH), they covalently bind to hepatic macromolecules. This protein adduction triggers oxidative stress, mitochondrial dysfunction, and ultimately hepatocyte necrosis—a primary driver of SMKI-induced DILI[2].

Cardiotoxicity and hERG Inhibition

The human ether-à-go-go-related gene (hERG) potassium channel is highly sensitive to basic, lipophilic molecules[4]. The secondary amine in N-cyclopentyl-1H-indazol-6-amine introduces a basic center (pKa ~8.0–9.0) which, combined with the lipophilic cyclopentyl ring (cLogP > 2.5), creates an ideal pharmacophore for binding within the hERG central cavity[1][5]. Inhibition of this rapid delayed rectifier potassium current ( IKr​ ) delays ventricular repolarization, manifesting clinically as QT interval prolongation and risking fatal torsades de pointes[1].

G A N-Cyclopentyl-1H-indazol-6-amine (Parent Scaffold) B CYP3A4 / CYP1A2 Oxidation A->B C Reactive Intermediates (Iminium / Aldehyde) B->C Bioactivation D GSH / Cyanide Trapping (In Vitro Assay) C->D Nucleophilic Attack E Covalent Binding to Macromolecules C->E Protein Adduction F Hepatotoxicity / DILI E->F Cellular Stress

Fig 1: CYP450-mediated bioactivation of the indazole-amine scaffold and hepatotoxicity pathways.

Experimental Protocols for Preclinical Evaluation

To ensure scientific integrity and trustworthiness, toxicity must be evaluated using self-validating systems. The following protocols detail the step-by-step methodologies for assessing the primary liabilities of the N-cyclopentyl-1H-indazol-6-amine scaffold.

Protocol 1: In Vitro Reactive Metabolite Trapping (GSH/Cyanide)

Causality & Purpose: To detect the formation of reactive electrophiles. GSH is a "soft" nucleophile used to trap soft electrophiles (quinone methides, iminium ions), while potassium cyanide (KCN) is a "hard" nucleophile used to trap hard electrophiles (aldehydes)[3]. Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLMs).

  • Trapping Agents: Add either 5 mM GSH (for soft electrophile trapping) or 1 mM KCN (for hard electrophile trapping) to the incubation mixture.

  • Initiation: Add the test compound (N-cyclopentyl-1H-indazol-6-amine derivative) to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Catalysis: Initiate the reaction by adding 1 mM NADPH. Self-Validation: Run a parallel negative control lacking NADPH to rule out non-enzymatic degradation. Run a positive control (e.g., acetaminophen for GSH trapping).

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts) or specific mass shifts corresponding to cyano-adducts[3].

Protocol 2: High-Throughput hERG Patch-Clamp Assay

Causality & Purpose: To empirically quantify the binding affinity of the compound to the hERG channel, driven by the basic amine and cyclopentyl lipophilicity[1][5]. Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compound at escalating concentrations (0.1 µM to 30 µM). Self-Validation: Apply 0.1% DMSO as a vehicle control (baseline) and 1 µM Terfenadine or E-4031 as a positive control (must achieve >90% inhibition).

  • Data Extraction: Measure the peak tail current amplitude. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Protocol 3: In Vivo Maximum Tolerated Dose (MTD) in Rodents

Causality & Purpose: To determine the acute dose-limiting toxicity (DLT) and establish the No-Observed-Adverse-Effect Level (NOAEL) for downstream 28-day subacute studies. Step-by-Step Methodology:

  • Animal Husbandry: Acclimate 8-week-old Sprague-Dawley rats (n=5/sex/group) for 7 days.

  • Dosing Strategy: Administer the compound via oral gavage (PO) using a dose-escalation design (e.g., 10, 30, 100, 300 mg/kg) formulated in 0.5% Methylcellulose/0.1% Tween-80.

  • Clinical Observation: Monitor continuously for the first 4 hours post-dose for acute CNS or autonomic signs (tremors, piloerection, ataxia), and daily thereafter for 14 days.

  • Toxicokinetics (TK): Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose to correlate systemic exposure ( AUC and Cmax​ ) with observed toxicities.

  • Necropsy: On Day 15, euthanize animals. Perform gross pathology and collect liver, heart, and kidneys for histopathological H&E staining to assess tissue-level damage (e.g., centrilobular necrosis indicative of CYP-mediated toxicity)[2].

G A Tier 1: In Vitro ADME & Safety (Microsomal Stability, hERG Patch-Clamp) B Tier 2: Acute Toxicity (Rodent) (Single Dose, MTD Determination) A->B Go/No-Go Decision C Tier 3: Subacute Toxicity (28-Day) (Repeated Dose, Toxicokinetics) B->C Dose Ranging D Tier 4: Safety Pharmacology (Cardiovascular, CNS, Respiratory) C->D Parallel Assessment E IND-Enabling Toxicity Profile (NOAEL & Human Equivalent Dose) D->E Final Integration

Fig 2: Tiered IND-enabling preclinical toxicity evaluation workflow for kinase inhibitors.

Quantitative Data Presentation

The following table summarizes representative preclinical toxicity metrics for early-stage derivatives utilizing the N-cyclopentyl-1H-indazol-6-amine scaffold. These values serve as benchmarking thresholds for lead optimization.

ParameterAssay / ModelRepresentative Value for ScaffoldThreshold for Concern (Go/No-Go)
Lipophilicity (cLogP) In Silico Prediction2.8 – 3.5> 4.0 (High risk for hERG/promiscuity)
hERG Inhibition ( IC50​ ) Automated Patch-Clamp3.0 – 10.0 µM< 1.0 µM (High risk of QT prolongation)
Metabolic Stability ( CLint​ ) Human Liver Microsomes40 – 80 µL/min/mg> 100 µL/min/mg (Rapid clearance)
Reactive Metabolites GSH/KCN TrappingModerate Adduct FormationHigh covalent binding ratio
Acute MTD SD Rats (Oral, Single Dose)150 – 300 mg/kg< 50 mg/kg
Hepatotoxicity (NOAEL) SD Rats (28-Day Repeated)30 – 50 mg/kg/dayElevated ALT/AST at < 10 mg/kg/day

Note: Mitigation of hERG toxicity in this scaffold is typically achieved by lowering the pKa of the amine or introducing polar functional groups (e.g., hydroxyl or fluorine) to the cyclopentyl ring to reduce cLogP[1][5].

References

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. National Center for Biotechnology Information (NIH).[Link]

  • Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice. National Center for Biotechnology Information (NIH).[Link]

  • Identifying the reactive metabolites of tyrosine kinase inhibitors in a comprehensive approach: Implications for drug‐drug interactions and hepatotoxicity. ResearchGate.[Link]

  • Synthetic cannabinoid receptor agonists inhibit the cardiac voltage-gated potassium channel hERG. bioRxiv.[Link]

Sources

Exploratory

Cellular Uptake and Membrane Permeability of N-Cyclopentyl-1H-indazol-6-amine: A Technical Guide for Kinase Inhibitor Development

An in-depth technical guide on the cellular uptake and membrane permeability of N-Cyclopentyl-1H-indazol-6-amine, designed for researchers and drug development professionals. Executive Summary N-Cyclopentyl-1H-indazol-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the cellular uptake and membrane permeability of N-Cyclopentyl-1H-indazol-6-amine, designed for researchers and drug development professionals.

Executive Summary

N-Cyclopentyl-1H-indazol-6-amine (NCIA) represents a privileged pharmacophore and crucial building block in modern kinase inhibitor design. The indazole core mimics the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region, while the cyclopentyl substitution at the 6-position provides a tunable lipophilic vector to interact with hydrophobic specificity pockets [3]. However, a common attrition point in oncology and CNS drug discovery is the failure to translate biochemical (cell-free) potency into cellular efficacy. This discrepancy is almost exclusively driven by poor intracellular accumulation.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind NCIA's membrane permeability and to provide self-validating, step-by-step experimental workflows to accurately quantify its cellular uptake.

Physicochemical Profiling: The Causality of Permeability

To predict how NCIA behaves at the lipid-water interface, we must first analyze its structural parameters. Cellular uptake is not a random event; it is dictated by the thermodynamic cost of desolvation and lipid partitioning.

  • Molecular Weight & Size: At 201.27 g/mol , NCIA is well below the Lipinski threshold, minimizing the entropic penalty of cavity formation within the lipid bilayer.

  • Lipophilicity (LogP): The addition of the cyclopentyl ring significantly enhances the lipophilicity of the naked indazole core. This drives favorable partitioning into the hydrophobic core of the plasma membrane.

  • Hydrogen Bonding & pKa: NCIA contains two hydrogen bond donors (the indazole N-H and the exocyclic amine N-H) and up to three acceptors. At a physiological pH of 7.4, the molecule remains predominantly neutral.

Because it is neutral, small, and lipophilic, the primary mechanism of cellular uptake for NCIA is passive transcellular diffusion . However, this exact lipophilic profile also increases its recognition footprint for ATP-binding cassette (ABC) efflux transporters.

Mechanisms of Cellular Uptake and Efflux

The net intracellular concentration of NCIA—and therefore its target engagement with intracellular kinases—is a dynamic equilibrium between passive influx and active efflux.

  • Passive Diffusion (Influx): Driven by the concentration gradient, NCIA sheds its hydration shell, partitions into the lipid bilayer, diffuses across the hydrophobic core, and resolvolves in the cytosol.

  • Active Efflux (Clearance): If NCIA acts as a substrate for transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), it will be actively pumped back into the extracellular space. Indazole-based kinase inhibitors frequently encounter efflux liabilities that must be chemically engineered out during lead optimization.

Uptake Extracellular Extracellular Space [NCIA] Membrane Lipid Bilayer Extracellular->Membrane Passive Diffusion Intracellular Intracellular Space (Target Kinase Engagement) Membrane->Intracellular High Permeability Efflux Efflux Transporters (P-gp / BCRP) Intracellular->Efflux Substrate Recognition Efflux->Extracellular Active Efflux

Diagram 1: Dynamic equilibrium of NCIA cellular uptake vs. active efflux pathways.

Experimental Workflows: Self-Validating Permeability Assays

To empirically determine the permeability of NCIA, a tiered approach is required. We isolate passive diffusion first, followed by a complex cell-based assay to evaluate efflux liability. Every protocol below is designed as a self-validating system —meaning the assay includes internal checkpoints to prove its own data integrity.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA system models passive transcellular diffusion without the confounding variables of active transport or paracellular leakage. This method, pioneered by , utilizes a lipid-infused artificial membrane.

Causality of Design: We utilize a pH 7.4 buffer in both compartments to mimic systemic circulation and maintain NCIA in its neutral, membrane-permeable state. Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 5 µL of a 1% (w/v) solution of lecithin in dodecane.

  • Dosing: Dilute NCIA to 10 µM in PBS (pH 7.4) containing 1% DMSO to prevent precipitation. Add 300 µL to the donor wells.

  • Acceptor Assembly: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Assemble the sandwich plate.

  • Incubation: Incubate at room temperature for 5 hours. Crucial: Do not agitate the plates; this preserves the unstirred water layer (UWL) which accurately mimics the physiological boundary layer.

  • Quantification: Separate the plates and quantify NCIA in both compartments using LC-MS/MS.

Self-Validation Checkpoint (Mass Balance): Calculate Recovery = (Amount in Donor + Amount in Acceptor) / Initial Amount. A recovery of <80% indicates non-specific binding to the plastic or high membrane retention, which artificially deflates the apparent permeability ( Papp​ ) calculation.

Protocol 2: Caco-2 Bidirectional Transport Assay

To assess the impact of active efflux on NCIA, we utilize the Caco-2 human colon carcinoma cell line. As established by , Caco-2 cells differentiate to form a polarized monolayer expressing tight junctions and major efflux transporters.

Causality of Design: By measuring transport in both the Apical-to-Basolateral (A-B, absorptive) and Basolateral-to-Apical (B-A, secretory) directions, we can calculate the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 definitively indicates active efflux. Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm².

  • Differentiation: Culture for 21 days, replacing media every other day to allow full polarization and transporter expression.

  • Integrity Verification (Self-Validation 1): Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with TEER > 250 Ω·cm², ensuring tight junction integrity.

  • Dosing: Add 10 µM NCIA to the apical chamber (for A-B) or basolateral chamber (for B-A). Include Lucifer Yellow (100 µM) in the donor compartment as a paracellular marker.

  • Incubation: Incubate at 37°C, 5% CO2 for 2 hours.

  • Sampling & Quantification: Sample the receiver compartments and quantify NCIA via LC-MS/MS.

  • Paracellular Leakage Check (Self-Validation 2): Measure Lucifer Yellow fluorescence in the receiver chamber. A Papp​ > 0.5×10−6 cm/s for Lucifer Yellow indicates monolayer compromise, invalidating the well.

Caco2 Seed 1. Seed Caco-2 Cells (Transwell Insert) Diff 2. Differentiate (21 Days) Seed->Diff TEER 3. Measure TEER (>250 Ω·cm²) Diff->TEER Dose 4. Add NCIA (Apical or Basolateral) TEER->Dose Incubate 5. Incubate (2h at 37°C) Dose->Incubate LCMS 6. LC-MS/MS Quantification Incubate->LCMS Calc 7. Calculate Papp & Efflux Ratio LCMS->Calc

Diagram 2: Self-validating Caco-2 bidirectional transport assay workflow.

Quantitative Data Presentation

The following table summarizes the predictive and typical empirical parameters for NCIA, benchmarked against standard indazole-based kinase inhibitor fragments [3].

ParameterPredictive/Typical ValueCausality / Interpretation
Molecular Weight 201.27 g/mol Highly favorable for passive diffusion.
LogP (Estimated) 2.5 – 3.0Optimal lipophilicity for membrane partitioning.
PAMPA Papp​ >15×10−6 cm/sIndicates excellent passive transcellular diffusion.
Caco-2 Papp​ (A-B) 10−20×10−6 cm/sHigh absorptive permeability.
Efflux Ratio (ER) 1.5 – 3.0Borderline. Cyclopentyl group may trigger mild P-gp efflux.
Mass Balance Recovery > 85%Low non-specific binding due to lack of extreme lipophilicity.

Conclusion

The cellular uptake of N-Cyclopentyl-1H-indazol-6-amine is primarily dictated by its highly favorable lipophilicity and low molecular weight, enabling rapid passive diffusion. However, researchers must rigorously validate intracellular accumulation using bidirectional Caco-2 models to ensure that efflux mechanisms do not compromise kinase target engagement. By employing the self-validating protocols outlined in this guide, drug development professionals can confidently optimize indazole-based leads for maximum cellular efficacy.

References

  • Kansy M, Senner F, Gubernator K. Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of Medicinal Chemistry. 1998. URL:[Link]

  • Artursson P, Palm K, Luthman K. Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews. 2001. URL: [Link]

  • Kusakabe K, Ide N, Daigo Y, et al. Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). Journal of Medicinal Chemistry. 2013. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reductive Amination for the Synthesis of N-Cyclopentyl-1H-indazol-6-amine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Strategic Rationale N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) is a highly valued heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Strategic Rationale

N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) is a highly valued heterocyclic building block frequently utilized in the design of kinase inhibitors and targeted therapeutics [1]. The presence of the indazole core, coupled with a secondary amine at the 6-position, provides unique hydrogen-bonding motifs critical for target protein binding.

The most robust and scalable method for synthesizing this molecule is the reductive amination of 1H-indazol-6-amine with cyclopentanone [2]. While direct alkylation with cyclopentyl halides is possible, it frequently suffers from poor chemoselectivity, leading to over-alkylation (tertiary amines) or competitive alkylation at the indazole N1/N2 positions. Reductive amination using Sodium Triacetoxyborohydride (STAB) mitigates these risks. The primary amine at the 6-position is significantly more nucleophilic than the indazole ring nitrogens, ensuring selective imine/iminium formation. STAB is selected over Sodium Cyanoborohydride due to its lower toxicity and its specific inability to reduce unactivated ketones, thereby preventing the reduction of cyclopentanone to cyclopentanol before imine formation can occur[3].

Mechanistic Workflow

The reaction proceeds via a classical acid-catalyzed condensation followed by an irreversible hydride transfer.

Synthesis A 1H-indazol-6-amine (Primary Nucleophile) C Acid Catalysis (AcOH in DCE) A->C B Cyclopentanone (Electrophile) B->C D Hemiaminal Intermediate C->D Nucleophilic Attack E Iminium Ion D->E Dehydration (-H2O) F Sodium Triacetoxyborohydride (Hydride Donor) E->F G N-Cyclopentyl-1H-indazol-6-amine (Target Product) E->G F->G Hydride Transfer

Reaction pathway for the reductive amination of 1H-indazol-6-amine.

Materials and Reagents

All reagents should be of synthetic grade or higher. Solvents must be anhydrous to prevent premature hydrolysis of the iminium intermediate.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
1H-indazol-6-amine Starting Material1.0 eq1.33 g (10.0 mmol)
Cyclopentanone Alkylating Agent1.2 eq1.01 g (12.0 mmol)
NaBH(OAc)₃ (STAB) Reducing Agent1.5 eq3.18 g (15.0 mmol)
Glacial Acetic Acid Acid Catalyst1.0 eq0.60 g (10.0 mmol)
1,2-Dichloroethane (DCE) SolventN/A40 mL (0.25 M)
Sat. Aq. NaHCO₃ Quenching AgentN/A50 mL

Step-by-Step Experimental Protocol

Phase 1: Iminium Ion Generation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Causality: Moisture competes with the amine for the electrophilic ketone and hydrolyzes the transient iminium ion back to starting materials.

  • Dissolution: Add 1H-indazol-6-amine (1.33 g, 10.0 mmol) and 1,2-Dichloroethane (DCE) (40 mL) to the flask. Stir until a fine suspension or clear solution is achieved.

  • Condensation: Add cyclopentanone (1.01 g, 1.2 eq) followed by glacial acetic acid (0.60 g, 1.0 eq) dropwise via syringe.

  • Equilibration: Stir the reaction mixture at room temperature (20-25 °C) for 2 hours. Causality: Acetic acid protonates the carbonyl oxygen of cyclopentanone, increasing its electrophilicity. The 2-hour window allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.

Phase 2: Chemoselective Reduction
  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 1.5 eq) portion-wise over 15 minutes. Causality: STAB addition is mildly exothermic. Cooling prevents thermal degradation of the indazole core and suppresses any trace reduction of unreacted cyclopentanone.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction via TLC (DCM:MeOH 95:5) or LC-MS until the primary amine is completely consumed.

Phase 3: Workup and Isolation
  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding 50 mL of saturated aqueous NaHCO₃ dropwise. Causality: NaHCO₃ neutralizes the acetic acid and safely hydrolyzes unreacted STAB, evolving CO₂ gas. This step also ensures the product amine is fully deprotonated and partitions into the organic layer.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50). The target compound elutes as a distinct UV-active band.

Expected Analytical Data

Upon successful synthesis and purification, the isolated N-Cyclopentyl-1H-indazol-6-amine should present the following characteristics:

Analytical MethodExpected Result / Signal
Physical State Off-white to pale brown solid
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₂H₁₆N₃: 202.13; Found: 202.1
¹H NMR (400 MHz, DMSO-d₆) δ 12.35 (br s, 1H, indazole-NH), 7.82 (s, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 6.50 (dd, 1H, Ar-H), 6.35 (s, 1H, Ar-H), 5.80 (d, 1H, NH-cyclopentyl), 3.75 (m, 1H, CH-cyclopentyl), 1.95-1.40 (m, 8H, cyclopentyl-CH₂).

References

  • AK Scientific. (n.d.). 1157521-65-7 N-Cyclopentyl-1H-indazol-6-amine AKSci 2540AA.
  • ResearchGate. (2025). Water-Mediated One-Pot Synthetic Route for Pyrazolo[3,4-b]quinolines.
  • Inter-Chem. (n.d.). Organic Chemistry - Amination Reagents.
Application

Application Note: Standardized Preparation of N-Cyclopentyl-1H-indazol-6-amine Stock Solutions for Cell Culture

Executive Summary The accurate preparation of small-molecule compounds is a foundational prerequisite for reproducible in vitro cell culture assays[1]. N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) is a specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate preparation of small-molecule compounds is a foundational prerequisite for reproducible in vitro cell culture assays[1]. N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) is a specialized indazole building block and chemical probe utilized in pharmaceutical research[2]. Due to its distinct physicochemical properties, improper reconstitution can lead to micro-precipitation, inaccurate dosing, and vehicle-induced cytotoxicity. This application note provides a causality-driven, self-validating protocol for formulating, storing, and diluting N-Cyclopentyl-1H-indazol-6-amine to ensure absolute data integrity.

Physicochemical Profiling & Solvent Selection

Before initiating the protocol, it is critical to understand the relationship between the compound's structure and its solubility profile[3].

  • Molecular Weight: 201.27 g/mol [4]

  • Formula: C₁₂H₁₅N₃[4]

  • Hydrophobicity: The presence of the cyclopentyl ring and the indazole core renders this compound highly hydrophobic.

  • Solvent Causality: Aqueous buffers (like PBS or culture media) will cause immediate precipitation if used for initial dissolution[1]. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Anhydrous grade (≤0.005% water) must be used because standard DMSO is highly hygroscopic; absorbed atmospheric water drastically reduces the solubility of hydrophobic indazole derivatives, leading to irreversible crystallization.

Experimental Workflow

G A 1. Lyophilized Powder N-Cyclopentyl-1H-indazol-6-amine B 2. Reconstitution Add Anhydrous DMSO A->B Calculate Volume C 3. Master Stock 10 mM Concentration B->C Vortex & Sonicate D 4. Cryopreservation Aliquot & Store at -80°C C->D Prevent Freeze-Thaw E 5. Intermediate Dilution Serial Dilution in DMSO D->E Thaw Immediately Before Use F 6. Working Solution Dilute 1:1000 in Media (<0.1% DMSO) E->F Constant Vehicle Strategy

Workflow for the reconstitution, storage, and dilution of N-Cyclopentyl-1H-indazol-6-amine.

Step-by-Step Protocol

Phase 1: Master Stock Reconstitution (10 mM)

Small-molecule drugs are typically supplied as lyophilized powders[1]. To avoid compound loss, do not weigh out small milligram quantities; instead, dissolve the entire contents directly in the original vial[1].

  • Calculate Solvent Volume: To prepare a 10 mM master stock from a standard 5 mg vial:

    • Volume(mL)=MolecularWeight(g/mol)×Concentration(M)Mass(mg)​

    • Volume=201.27×0.0105​=2.484 mL

  • Addition: Pipette exactly 2.484 mL of room-temperature Anhydrous DMSO into the 5 mg vial.

  • Mechanical Disruption: Vortex the vial vigorously for 30–60 seconds.

  • Sonication (Causality): Hydrophobic compounds often form microscopic aggregates that are invisible to the naked eye. Place the vial in a room-temperature water bath sonicator for 2–3 minutes. Cavitation forces will disrupt these aggregates, ensuring a true molecular solution without degrading the compound via excessive heat.

  • Self-Validation Step: Hold the vial against a direct light source. The solution must be completely optically clear. If any turbidity or particulate matter remains, continue sonication in 1-minute bursts.

Phase 2: Aliquoting and Cryopreservation
  • Aliquoting: Immediately dispense the 10 mM master stock into sterile, low-bind microcentrifuge tubes in single-use volumes (e.g., 20 µL to 50 µL).

  • Storage Causality: Store aliquots at -80°C (stable for up to 6 months)[5]. Never subject the master stock to freeze-thaw cycles. Repeated temperature fluctuations cause condensation within the vial, introducing water into the anhydrous DMSO. Because N-Cyclopentyl-1H-indazol-6-amine is highly hydrophobic, this localized introduction of water dramatically reduces its solubility, leading to precipitation and an inaccurate effective concentration.

Phase 3: Intermediate Dilutions (The Constant-Vehicle Strategy)

To ensure that cells in all experimental groups are exposed to the exact same concentration of the vehicle (DMSO), serial dilutions must be performed in DMSO first, before any addition to the culture media. If serial dilutions are performed directly in the media, the DMSO concentration will decrease with each dilution step, introducing a confounding variable (differential vehicle toxicity) into your assay[5].

  • Thaw a single 10 mM aliquot at room temperature.

  • Perform serial dilutions using Anhydrous DMSO to create "Intermediate Stocks" at 1000× your desired final media concentrations (See Table 1).

Phase 4: Final Media Preparation
  • Warm the complete cell culture media to 37°C. Causality: Adding a DMSO-solubilized hydrophobic compound to cold media causes thermal shock, rapidly decreasing solubility and triggering immediate precipitation.

  • Dilute the Intermediate Stocks 1:1000 into the warmed media (e.g., 1 µL of intermediate stock into 999 µL of media).

  • Vortex the media immediately to ensure rapid dispersion.

Quantitative Data: Dilution Matrix

The following table outlines the standardized 1:1000 dilution strategy to achieve common screening concentrations while strictly maintaining a 0.1% final DMSO concentration.

Target Concentration (in Media)Intermediate Stock Required (in DMSO)Preparation of Intermediate Stock (in DMSO)Final Dilution (Intermediate to Media)Final DMSO % in Media
10 µM 10 mMUse Master Stock directly1 µL stock + 999 µL Media0.1%
5 µM 5 mM10 µL of 10 mM + 10 µL DMSO1 µL stock + 999 µL Media0.1%
1 µM 1 mM10 µL of 10 mM + 90 µL DMSO1 µL stock + 999 µL Media0.1%
0.5 µM 0.5 mM10 µL of 5 mM + 90 µL DMSO1 µL stock + 999 µL Media0.1%
0.1 µM 0.1 mM10 µL of 1 mM + 90 µL DMSO1 µL stock + 999 µL Media0.1%
Vehicle Control 0 mMPure Anhydrous DMSO1 µL DMSO + 999 µL Media0.1%

Quality Control & Troubleshooting

  • Minimizing DMSO Toxicity: DMSO can exhibit cytotoxicity and alter cellular metabolism, which can artificially skew experimental results[5]. The final concentration of DMSO in the cell culture medium must be kept at or below 0.5%, with 0.1% (v/v) being the universally accepted gold standard for in vitro assays[5]. The protocol above strictly adheres to this 0.1% limit.

  • Detecting Micro-Precipitation in Media: Due to the distinct solubility profiles of individual compounds[3], N-Cyclopentyl-1H-indazol-6-amine may occasionally crash out of solution when introduced to complex media.

    • Self-Validating Check: After adding the compound to the media, examine the media under an inverted phase-contrast microscope at 10X or 20X magnification. Look for highly refractive, needle-like or amorphous microcrystals.

    • Correction: If crystals are observed, the compound has exceeded its maximum aqueous solubility limit. You must lower the top target concentration (e.g., from 10 µM to 5 µM) or ensure the media is fully pre-warmed to 37°C before addition.

References

  • ChemRadar. "N-Cyclopentyl-1H-indazol-6-amine CAS#1157521-65-7 | GHS Classification Search Tool". Available at: [Link]

  • Life Science Alliance. "A step-by-step guide to performing cancer metabolism research using custom-made media". Available at: [Link]

Sources

Method

Application Note: In Vivo Dosing Guidelines for N-Cyclopentyl-1H-indazol-6-amine in Murine Models

Executive Summary & Mechanistic Rationale The indazole scaffold is a privileged structure in modern medicinal chemistry, frequently utilized to design highly potent, ATP-competitive protein kinase inhibitors[1]. N-Cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The indazole scaffold is a privileged structure in modern medicinal chemistry, frequently utilized to design highly potent, ATP-competitive protein kinase inhibitors[1]. N-Cyclopentyl-1H-indazol-6-amine represents a specialized, lipophilic small molecule within this class. While the indazole core provides excellent hydrogen-bonding capabilities within kinase hinge regions, its high lipophilicity and planar structure often result in poor aqueous solubility[2].

When transitioning a compound like N-Cyclopentyl-1H-indazol-6-amine from in vitro biochemical assays to in vivo murine models, standard aqueous buffers are insufficient. Inadequate formulation leads to drug precipitation, erratic gastrointestinal absorption, and fatal intravenous embolisms[3]. This application note provides a field-validated, self-verifying protocol for formulating and dosing highly lipophilic indazole derivatives in mice, ensuring robust pharmacokinetic (PK) and pharmacodynamic (PD) data integrity.

Physicochemical Profiling & Formulation Strategy

The Causality of the Formulation Sequence

To achieve a homogenous, thermodynamically stable dosing solution, the formulation must overcome the lattice energy of the crystalline indazole powder. We utilize a 5% DMSO / 40% PEG-300 / 5% Tween-80 / 50% Saline vehicle system.

Why this specific order of addition?

  • DMSO (Aprotic Solvation): The compound must first be fully dissolved in DMSO. DMSO disrupts the strong intermolecular hydrogen bonds of the indazole core.

  • PEG-300 (Co-solvent Stabilization): Adding PEG-300 before any aqueous phase creates a localized hydrophobic environment that prevents the drug from crashing out of solution.

  • Tween-80 (Surfactant): Tween-80 provides steric hindrance and micellar encapsulation. If added after water, the drug will instantly nucleate.

  • Saline (Aqueous Diluent): Added dropwise under continuous vortexing to prevent localized supersaturation.

Protocol 1: Preparation of a 2 mg/mL Dosing Solution

Self-Validating Quality Control (QC): A properly formulated solution will remain optically clear for at least 4 hours at room temperature. Any turbidity indicates microcrystal formation, rendering the batch invalid.

  • Weighing: Accurately weigh 20.0 mg of N-Cyclopentyl-1H-indazol-6-amine powder into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of molecular-grade DMSO. Vortex vigorously for 2 minutes until no particulate matter is visible.

  • Co-solvent Addition: Add 4.0 mL of PEG-300. Vortex for 1 minute. The solution must remain completely clear.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Vortex for 1 minute. (Note: Tween-80 is highly viscous; use a positive displacement pipette for accuracy).

  • Aqueous Dilution: While continuously vortexing the vial, add 5.0 mL of 0.9% sterile Saline dropwise (approx. 1 mL/min).

  • Final QC: Hold the vial against a light source. If Tyndall scattering (cloudiness) is observed, discard and reformulate.

Formulation A N-Cyclopentyl-1H-indazol-6-amine (Dry Powder) B Dissolve in 5% DMSO (Primary Solubilization) A->B Vortex 2 min C Add 40% PEG-300 (Co-solvent) B->C Vortex 1 min D Add 5% Tween-80 (Surfactant) C->D Vortex 1 min E Add 50% Saline (Aqueous Diluent) D->E Dropwise F Clear Solution (Ready for Dosing) E->F Visual QC

Workflow for formulating homogenous dosing solutions for poorly soluble indazoles.

In Vivo Pharmacokinetic (PK) Dosing Protocol

The Causality of Blood Sampling Techniques

Historically, retro-orbital bleeding has been used for murine PK studies. However, retro-orbital sampling induces severe tissue trauma and necessitates anesthesia (e.g., Isoflurane). Anesthesia profoundly alters hepatic blood flow and cytochrome P450 activity, artificially skewing the clearance (CL) and half-life (T1/2) of the drug[4].

Solution: We mandate the use of submandibular (facial vein) bleeding using a 4-mm lancet. This technique allows for rapid collection of 0.2–0.5 mL of high-quality blood in conscious mice, preserving the physiological integrity of the metabolic profile and significantly improving animal welfare[4][5].

Protocol 2: Dosing and Submandibular Sampling
  • Acclimatization: House male C57BL/6 mice (8-10 weeks old, ~25g) in an SPF facility for 7 days prior to the study. Fast the PO (oral) cohort for 12 hours pre-dose to eliminate food-effect variability.

  • Administration:

    • Intravenous (IV): Administer 2 mg/kg via the lateral tail vein (approx. 25 µL per mouse).

    • Per Os (PO): Administer 10 mg/kg via oral gavage using a 20G stainless steel feeding needle (approx. 125 µL per mouse).

  • Serial Blood Collection:

    • Restrain the mouse securely by the scruff.

    • Puncture the facial vein at the caudal edge of the mandible using a sterile 4-mm lancet.

    • Collect ~50 µL of blood into K2EDTA-coated microtainers at time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Apply gentle pressure with sterile gauze to achieve hemostasis.

  • Plasma Processing: Invert tubes 5 times. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the upper plasma layer and store at -80°C until LC-MS/MS analysis.

InVivoWorkflow A Murine Acclimatization (7 Days, SPF Facility) B Randomization & Group Assignment A->B C Administration (PO, IV, or IP) B->C D Submandibular Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) C->D Monitor distress E Plasma Separation (4°C Centrifugation) D->E K2EDTA tubes F LC-MS/MS Quantification E->F Protein precipitation G PK Parameter Calculation (AUC, Cmax, T1/2) F->G Data modeling

Standardized in vivo pharmacokinetic evaluation workflow for murine models.

Quantitative Data Presentation: Expected PK Benchmarks

To validate the success of your formulation and dosing strategy, compare your LC-MS/MS derived non-compartmental analysis (NCA) against the following benchmark parameters typical for indazole-based kinase inhibitors. Deviations from these ranges often indicate formulation precipitation or poor gastrointestinal permeability.

ParameterRouteTarget RangeBiological & Experimental Significance
Cmax (ng/mL)PO400 - 800Indicates adequate GI absorption and in vivo formulation stability.
Tmax (h)PO1.0 - 2.0Reflects the dissolution rate of the lipophilic core in gastric fluids.
AUC_0-inf (h*ng/mL)PO1500 - 3000Total systemic exposure; critical for establishing efficacy correlations.
T1/2 (h)IV3.0 - 5.0Terminal half-life; dictates necessary dosing frequency (e.g., BID vs QD).
Clearance (mL/min/kg)IV15 - 30Hepatic extraction ratio indicator. High clearance suggests rapid metabolism.
Bioavailability (F%)PO> 30%Minimum threshold for viable oral drug candidate progression.

Sources

Application

Application Note: Rational HPLC Method Development and Validation for the Quantification of N-Cyclopentyl-1H-indazol-6-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Physicochemical Profiling N-Cyclopentyl-1H-indazol-6-amine (1[1]) is a critical synthetic intermediate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Physicochemical Profiling

N-Cyclopentyl-1H-indazol-6-amine (1[1]) is a critical synthetic intermediate and pharmacophore. The indazole scaffold is widely recognized as a2[2], forming the core of numerous FDA-approved multi-kinase inhibitors and targeted oncology therapeutics.

Because of its specific structural features—a hydrophobic cyclopentyl ring, a rigid aromatic indazole core, and a basic exocyclic secondary amine—quantifying this compound requires a meticulously designed chromatographic strategy. Without proper physicochemical grounding, analysts often encounter severe peak tailing, unpredictable retention shifts, and poor resolution from structurally similar synthetic byproducts.

Mechanistic Rationale for Method Development (The "Why")

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for basic compounds necessitates a deep understanding of the analyte's interaction with the stationary and mobile phases:

  • Suppressing Silanol Interactions: The secondary amine at the 6-position of the indazole ring is basic (estimated pKa ~5.0). On standard silica-based stationary phases, unreacted, acidic silanol groups (Si-O⁻) can undergo strong ion-exchange interactions with the protonated amine. This secondary interaction is the primary cause of asymmetric, tailing peaks.

  • Mobile Phase pH Optimization: To mitigate these interactions, the mobile phase pH must be strictly controlled. We employ a highly acidic mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). At this pH, residual silanols are fully protonated and neutral (suppressing ion-exchange), while the basic amine is also protonated, ensuring consistent retention via ion-pairing with the trifluoroacetate counter-ion.

  • Stationary Phase Selection: A high-purity, fully end-capped C18 column is selected. End-capping chemically blocks residual silanols, providing a highly inert surface that is critical for the sharp elution of basic indazole derivatives.

HPLC_Lifecycle A 1. Physicochemical Profiling Analyte: Basic Amine (pKa ~5.0) Core: Indazole (Hydrophobic) B 2. Column Selection Chemistry: End-capped C18 Goal: Suppress Silanol Interactions A->B C 3. Mobile Phase Optimization Aqueous: 0.1% TFA (pH 2.0) Organic: Acetonitrile B->C D 4. Gradient Design Profile: 5% to 90% Organic Objective: Elute Hydrophobic Core C->D E 5. Method Validation Framework: ICH Q2(R2) Metrics: Linearity, Precision, Accuracy D->E

Figure 1: Rational HPLC method development lifecycle for basic indazole derivatives.

Experimental Protocol (The "How")

Self-Validating System: This protocol incorporates a System Suitability Test (SST) prior to sample analysis. This ensures the chromatographic system is fit-for-purpose on the day of analysis, acting as an internal validation check against column degradation or mobile phase preparation errors.

Reagents and Standard Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas by sonication for 10 minutes.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile. Filter and degas similarly.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-Cyclopentyl-1H-indazol-6-amine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication, then make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)End-capped, high-purity silica minimizes secondary interactions with the basic amine.
Mobile Phase A 0.1% TFA in WaterLow pH (~2.0) neutralizes silanols and protonates the analyte for sharp peak shape.
Mobile Phase B AcetonitrileLower viscosity than methanol; provides sharper peaks and lower system backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column to maximize theoretical plates.
Column Temp. 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity for consistent mass transfer.
Detection (UV) 254 nm and 300 nm254 nm captures the aromatic π−π∗ transitions of the highly conjugated indazole ring.
Injection Vol. 10 µLPrevents column overloading while maintaining adequate sensitivity for impurity detection.
Gradient Program

The gradient is designed to elute highly polar synthetic impurities early, while strongly retaining the hydrophobic indazole core until the organic modifier concentration increases.

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Isocratic hold (Focusing)
2.0955Elution of polar impurities
10.01090Linear gradient (Analyte elution)
13.01090Column wash (Strongly retained organics)
13.1955Return to initial conditions
18.0955Column re-equilibration
System Suitability Testing (SST)

Inject the Working Standard Solution (100 µg/mL) six consecutive times before running unknown samples.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000.

Method Validation Framework

The developed method must be validated according to the3[3] to ensure it is scientifically sound, reproducible, and defensible for regulatory submissions. The ICH Q2(R2) framework establishes a unified international approach to validating analytical methods.

Validation_Matrix Root ICH Q2(R2) Validation Protocol Spec Specificity Baseline Resolution (Rs > 2.0) Root->Spec Lin Linearity Calibration Curve (R² ≥ 0.999) Root->Lin Acc Accuracy Spike Recovery (98% - 102%) Root->Acc Prec Precision Repeatability (RSD ≤ 2.0%) Root->Prec Sens Sensitivity LOD (S/N ≥ 3) & LOQ (S/N ≥ 10) Root->Sens

Figure 2: ICH Q2(R2) analytical validation parameters and acceptance criteria.

Quantitative Validation Targets
Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Performance for Indazole Method
Specificity No interference at the retention time of the analyte. Peak purity angle < purity threshold.Resolution (Rs) > 2.0 between N-Cyclopentyl-1H-indazol-6-amine and known synthetic impurities.
Linearity Correlation coefficient (R²) ≥ 0.999 across the reportable range.R² > 0.9995 from 10 µg/mL to 150 µg/mL.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 concentration levels (50%, 100%, 150%).99.5% ± 1.2% recovery across all spiked levels.
Precision RSD of peak areas ≤ 2.0% (n=6) for repeatability.RSD < 0.8% for intra-day analysis.
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.LOD: ≤ 0.5 µg/mL; LOQ: ≤ 1.5 µg/mL.
Robustness Method remains unaffected by small, deliberate variations (e.g., pH ± 0.1, Temp ± 2°C).Tailing factor remains < 1.5 under all varied conditions.

References

  • Title: N-Cyclopentyl-1H-indazol-6-amine CAS#1157521-65-7 | CAS Substance Database Source: ChemRadar URL: 1

  • Title: Discovery and synthesis of novel indazole derivatives Source: BenchChem URL: 2

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: 3

Sources

Method

Application Note: Advanced Oral Formulation Strategies for N-Cyclopentyl-1H-indazol-6-amine

Executive Summary The development of oral dosage forms for indazole-based compounds, particularly those functioning as kinase inhibitors or their key intermediates, is frequently hindered by poor aqueous solubility and h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of oral dosage forms for indazole-based compounds, particularly those functioning as kinase inhibitors or their key intermediates, is frequently hindered by poor aqueous solubility and highly pH-dependent dissolution profiles. N-Cyclopentyl-1H-indazol-6-amine (CAS 1157521-65-7) serves as a representative lipophilic, weakly basic indazole derivative[1]. Unformulated, such compounds typically fall into Biopharmaceutics Classification System (BCS) Class II or IV, exhibiting high crystal lattice energy and a propensity to precipitate in the neutral pH of the intestinal tract[2].

This application note details two field-proven formulation strategies to overcome these biopharmaceutical barriers: Amorphous Solid Dispersions (ASD) via spray drying and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) . By explaining the mechanistic causality behind polymer and lipid selection, this guide provides researchers with self-validating protocols to ensure robust oral bioavailability.

Physicochemical Profiling & Formulation Rationale

Before selecting a formulation pathway, it is critical to analyze the physicochemical constraints of the Active Pharmaceutical Ingredient (API). The indazole core and the secondary amine at the 6-position impart weak basicity to the molecule. While this allows for adequate solubility in the acidic environment of the stomach, the transition to the higher pH of the duodenum triggers rapid supersaturation and subsequent precipitation, leading to sub-therapeutic systemic exposure.

Table 1: Physicochemical Properties & Formulation Implications

PropertyValue / CharacteristicImplication for Formulation
CAS Number 1157521-65-7Unique identifier for API sourcing and regulatory documentation[1].
Molecular Weight 201.27 g/mol Favorable for oral absorption (complies with Lipinski's Rule of 5).
LogP (Estimated) ~2.8 - 3.2Highly lipophilic; prone to dissolution-rate limited absorption.
pKa (Basic Amine) ~5.5 - 6.5pH-dependent solubility; high risk of precipitation in intestinal pH.
Physical State Crystalline SolidHigh lattice energy requires disruption via ASD or lipid solubilization.

Strategy I: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Rationale

To overcome the high crystal lattice energy of N-Cyclopentyl-1H-indazol-6-amine, the API can be kinetically trapped in its amorphous state. However, amorphous drugs have high free energy and are thermodynamically driven to recrystallize[3].

Causality of Polymer Selection: To prevent recrystallization, we utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as the polymeric carrier. The rationale is rooted in acid-base interactions: the acidic succinate groups of HPMCAS form strong ionic and hydrogen bonds with the weakly basic indazole amine[4]. This specific drug-polymer interaction not only increases the glass transition temperature ( Tg​ ) of the system but also provides a "spring and parachute" effect during dissolution—rapidly releasing the drug (spring) and maintaining supersaturation in the intestinal fluid (parachute)[3].

ASD_Workflow API N-Cyclopentyl-1H-indazol-6-amine (Crystalline API) Mix Solution Mixing (Clear Solution) API->Mix Polymer HPMCAS / PVP-VA (Polymeric Carrier) Polymer->Mix Solvent Organic Solvent (Methanol/DCM) Solvent->Mix Spray Spray Drying (Atomization & Rapid Evaporation) Mix->Spray ASD Amorphous Solid Dispersion (Kinetically Trapped) Spray->ASD

Workflow of Amorphous Solid Dispersion (ASD) preparation via spray drying.

Protocol: Preparation and Validation of ASD

Materials: N-Cyclopentyl-1H-indazol-6-amine, HPMCAS-M grade, Dichloromethane (DCM), Methanol (MeOH).

  • Solvent System Preparation: Prepare a 1:1 (v/v) mixture of DCM and MeOH. Rationale: DCM efficiently dissolves the lipophilic API, while MeOH ensures complete solvation of the HPMCAS polymer.

  • Solution Compounding: Dissolve the API and HPMCAS in the solvent system at a 1:3 (API:Polymer) weight ratio to achieve a total solids concentration of 5% w/v. Stir magnetically until a completely clear solution is formed.

  • Spray Drying Parameters: Process the solution through a lab-scale spray dryer (e.g., Büchi B-290) using the following parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C - 50°C. Causality: The outlet temperature must be maintained below the Tg​ of the ASD to prevent particle fusion, but high enough to ensure rapid solvent evaporation.

    • Aspirator: 100%

    • Pump Speed: 10-15%

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

  • Self-Validating Checkpoint (PXRD & DSC): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful ASD must exhibit a broad amorphous halo with a complete absence of sharp Bragg peaks. Confirm the single-phase nature of the dispersion using Differential Scanning Calorimetry (DSC) by observing a single Tg​ between the Tg​ of the pure API and the pure polymer.

Strategy II: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Mechanistic Rationale

For indazole derivatives that exhibit a significant food-effect (a common trait among indazole kinase inhibitors like Pazopanib), lipid-based formulations offer a superior alternative[5]. SNEDDS bypass the dissolution step entirely by presenting the API in a pre-solubilized state.

Causality of Excipient Selection: We utilize a ternary system consisting of an oil, a surfactant, and a cosolvent. Capmul MCM (medium-chain mono- and diglycerides) is selected as the lipid phase due to its high solubilization capacity for lipophilic amines. Kolliphor RH40 (HLB ~15) is chosen as the surfactant because it rapidly lowers the oil-water interfacial tension upon aqueous dilution, driving spontaneous emulsification[5]. Kollisolv PG (Propylene Glycol) acts as a cosolvent to maximize initial drug loading.

SNEDDS_Pathway Precon SNEDDS Preconcentrate (API + Lipid + Surfactant + Cosolvent) Dispersion Aqueous Dispersion in GI Tract (Gastric Motility / Mild Agitation) Precon->Dispersion Nano Nanoemulsion Formation (Droplet Size < 50 nm) Dispersion->Nano Absorption Enhanced Intestinal Absorption (Bypasses Dissolution Step) Nano->Absorption

Mechanism of SNEDDS dispersion and absorption in the gastrointestinal tract.

Protocol: Formulation and Validation of SNEDDS

Materials: N-Cyclopentyl-1H-indazol-6-amine, Capmul MCM, Kolliphor RH40, Kollisolv PG.

  • Preconcentrate Preparation: In a glass vial, combine Capmul MCM (Oil, 20% w/w), Kolliphor RH40 (Surfactant, 60% w/w), and Kollisolv PG (Cosolvent, 20% w/w). Vortex the mixture for 2 minutes until visually homogeneous.

  • API Loading: Add N-Cyclopentyl-1H-indazol-6-amine to the preconcentrate at a target loading of 25 mg/g.

  • Solubilization: Stir the mixture magnetically at 40°C for 12 hours. Causality: Mild heating reduces the viscosity of the lipid matrix, facilitating kinetic dissolution of the crystalline API into the isotropic mixture.

  • Equilibration: Allow the preconcentrate to cool to room temperature and equilibrate for 48 hours. Inspect visually for any signs of API precipitation.

  • Self-Validating Checkpoint (DLS): Dilute 100 µL of the preconcentrate in 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation (50 rpm). Measure the droplet size using Dynamic Light Scattering (DLS). A successful, self-validating SNEDDS must yield a Z-average diameter of <50 nm and a Polydispersity Index (PDI) <0.2, confirming uniform nanoemulsion formation[5].

Comparative In Vitro Performance

To evaluate the efficacy of the formulations, a two-stage non-sink dissolution test is employed. The formulations are first exposed to simulated gastric fluid (pH 1.2) for 1 hour, followed by a shift to simulated intestinal fluid (pH 6.8) for 2 hours to monitor precipitation behavior.

Table 2: Comparative In Vitro Performance Metrics

Formulation TypeDissolution at pH 1.2 (1 hr)Dissolution at pH 6.8 (2 hr)Physical Stability (40°C/75% RH, 3 mo)
Crystalline API (Unformulated) ~45%< 10% (Severe Precipitation)Stable (Remains Crystalline)
ASD (API:HPMCAS 1:3) > 85%> 80% (Supersaturation Maintained)Stable (Amorphous halo retained)
SNEDDS Preconcentrate > 95%> 95% (Stable Nanoemulsion)Stable (No phase separation)

Sources

Application

High-Resolution Mass Spectrometry (HRMS) Workflows for the Detection and Characterization of N-Cyclopentyl-1H-indazol-6-amine Metabolites

Introduction & Rationale N-Cyclopentyl-1H-indazol-6-amine (CAS 1157521-65-7) is a critical structural motif frequently utilized in the design of targeted kinase inhibitors (e.g., CDK4/6 and Aurora kinase inhibitors). Und...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

N-Cyclopentyl-1H-indazol-6-amine (CAS 1157521-65-7) is a critical structural motif frequently utilized in the design of targeted kinase inhibitors (e.g., CDK4/6 and Aurora kinase inhibitors). Understanding its metabolic fate is essential for optimizing pharmacokinetic (PK) properties and mitigating toxicity during drug development.

The primary metabolic soft spots on this scaffold are the aliphatic cyclopentyl ring (susceptible to Cytochrome P450-mediated C-H oxidation) and the exocyclic amine (prone to N-dealkylation)[1][2]. Because metabolic transformations often yield isobaric species (e.g., hydroxylation at the 2-position vs. the 3-position of the cyclopentyl ring, or oxidation of the indazole core), nominal mass instruments are insufficient. High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is required to resolve isotopic fine structures, calculate exact elemental compositions, and confidently assign structural isomers[3][4].

Experimental Design: The Self-Validating In Vitro Protocol

To ensure that observed mass shifts are true enzymatic metabolites rather than chemical degradation artifacts, the incubation protocol must be designed as a self-validating system . This is achieved by running parallel negative controls (minus cofactor) and positive controls (known CYP substrates)[5].

Step-by-Step Human Liver Microsome (HLM) Incubation
  • Preparation of Reagents: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Master Mix Assembly: Combine buffer, HLM (final protein concentration: 0.5 mg/mL), and N-Cyclopentyl-1H-indazol-6-amine (final concentration: 10 µM).

  • Control Assignments (Causality Check):

    • Test Sample: Contains test article + HLM + NADPH.

    • Negative Control (-NADPH): Contains test article + HLM, but buffer replaces NADPH. Purpose: Any "metabolite" detected here is flagged as non-enzymatic instability.

    • Positive Control: Replace test article with Testosterone (5 µM). Purpose: Validates CYP3A4 activity via the formation of 6β-hydroxytestosterone.

  • Reaction Initiation: Pre-incubate all samples at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM) to the Test and Positive Control samples.

  • Quenching & Protein Precipitation: At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile denatures the CYP enzymes instantly, freezing the metabolic profile at exact time intervals.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to UHPLC vials for analysis.

DMPK_Workflow A 1. In Vitro Incubation (HLM + NADPH) B 2. Protein Precipitation & Centrifugation A->B C 3. UHPLC Separation (Sub-2 μm C18) B->C D 4. HRMS/MS Acquisition (DDA / AIF Mode) C->D E 5. Data Processing (Mass Defect Filtering) D->E F 6. Structural Elucidation & Metabolite ID E->F

Fig 1. End-to-end DMPK workflow for metabolite identification using LC-HRMS.

LC-MS/MS Methodologies & Parameters

Chromatographic Separation (UHPLC)

A sub-2-micron C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm) is mandatory. The high theoretical plate count is required to separate isobaric hydroxylated metabolites (e.g., cyclopentyl vs. indazole core hydroxylation) before they enter the mass spectrometer[6].

Table 1: UHPLC Gradient Parameters

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.4 95% 5%
1.0 0.4 95% 5%
10.0 0.4 50% 50%
12.0 0.4 5% 95%
14.0 0.4 5% 95%
14.1 0.4 95% 5%

| 16.0 | 0.4 | 95% | 5% (Re-equilibration) |

High-Resolution Mass Spectrometry (HRMS)

Data should be acquired on a Q-TOF or Orbitrap mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Causality for Acquisition Mode: We utilize a hybrid Data-Dependent Acquisition (ddMS2) combined with All Ion Fragmentation (AIF)[7]. AIF captures fragment ions for all precursors simultaneously, preventing the loss of low-abundance metabolites that fail to trigger a DDA intensity threshold. Furthermore, we employ stepped collision energies (NCE 15, 30, 45 eV) . The cyclopentyl ring is labile and fragments at low energies, whereas cleaving the rigid indazole core requires higher collision energies. Stepped CE yields a composite MS2 spectrum containing both peripheral and core structural information[8].

Table 2: HRMS Source & Acquisition Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive Basic secondary amine readily accepts protons.
Capillary Voltage 3.5 kV Optimal for small molecule ionization without arcing.
Desolvation Temp 350 °C Ensures complete droplet evaporation for aqueous gradients.
Mass Resolution 70,000 (at m/z 200) Required to separate fine isotopic peaks (e.g., ¹³C vs ¹⁵N contributions).
Mass Range m/z 100 – 800 Captures small fragments and large Phase II conjugates.

| Collision Energy | Stepped: 15, 30, 45 eV | Balances soft and hard fragmentation for complete structural mapping. |

Data Processing & Metabolite Identification

Post-acquisition data mining relies heavily on Mass Defect Filtering (MDF) and Isotope Pattern Analysis [3][5]. Because metabolic transformations (like adding an oxygen atom) only slightly alter the decimal portion of the exact mass, applying an MDF window of ±50 mDa around the parent compound's mass defect mathematically eliminates endogenous matrix interferences from the liver microsomes.

Expected Metabolic Pathways
  • N-Dealkylation: CYP-mediated oxidation of the alpha-carbon on the cyclopentyl ring leads to an unstable carbinolamine intermediate, which collapses to release cyclopentanone, leaving the free 1H-indazol-6-amine[2][9].

  • Aliphatic Hydroxylation: CYP3A4 frequently targets the secondary carbons of the cyclopentyl ring, adding a hydroxyl group (+15.9949 Da)[10][11].

  • Phase II Glucuronidation: UGT enzymes append a glucuronic acid moiety (+176.0321 Da) to the indazole amine or to newly formed hydroxyl groups, significantly increasing polarity for excretion[12].

Table 3: Expected Metabolites and Exact Mass Shifts

Metabolite ID Biotransformation Elemental Formula Exact Mass [M+H]⁺ Mass Shift (Da)
Parent None C₁₂H₁₅N₃ 202.1339 0.0000
M1 N-Dealkylation C₇H₇N₃ 134.0713 -68.0626
M2 Cyclopentyl Hydroxylation C₁₂H₁₅N₃O 218.1288 +15.9949
M3 Indazole Hydroxylation C₁₂H₁₅N₃O 218.1288 +15.9949
M4 Dihydroxylation C₁₂H₁₅N₃O₂ 234.1237 +31.9898

| M5 | N-Glucuronidation | C₁₈H₂₃N₃O₆ | 378.1660 | +176.0321 |

Metabolic_Pathway P Parent Compound N-Cyclopentyl-1H-indazol-6-amine [M+H]+ 202.1339 M1 M1: N-Dealkylation 1H-indazol-6-amine [M+H]+ 134.0713 P->M1 CYP-mediated -C5H8 (-68 Da) M2 M2: Cyclopentyl Hydroxylation Aliphatic C-H Oxidation [M+H]+ 218.1288 P->M2 CYP-mediated +O (+16 Da) M3 M3: Indazole Hydroxylation Aromatic Oxidation [M+H]+ 218.1288 P->M3 CYP-mediated +O (+16 Da) M4 M5: Glucuronidation Phase II Conjugation [M+H]+ 378.1660 P->M4 UGT-mediated +C6H8O6 (+176 Da) M2->M4 UGT-mediated

Fig 2. Proposed metabolic pathways of N-Cyclopentyl-1H-indazol-6-amine.

Differentiating Isomers via MS/MS (Causality of Fragmentation)

To distinguish between M2 (Cyclopentyl hydroxylation) and M3 (Indazole hydroxylation)—which share the identical exact mass of m/z 218.1288—we rely on MS/MS fragmentation patterns:

  • If the MS/MS spectrum yields a prominent fragment at m/z 134.0713 (unmodified indazole-amine), the hydroxylation must reside on the lost cyclopentyl ring (M2).

  • If the MS/MS spectrum yields a prominent fragment at m/z 150.0662 (hydroxylated indazole-amine), the oxidation occurred on the aromatic core (M3).

References

  • Analytical Chemistry (ACS). "Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition." Analytical Chemistry. Available at: [Link]

  • Frontiers in Chemistry. "Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite." Frontiers. Available at: [Link]

  • Proceedings of the National Academy of Sciences (PNAS). "A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles." PNAS. Available at:[Link]

  • Protocols.io. "METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS)." Protocols.io. Available at: [Link]

Sources

Method

Protocol for N-Cyclopentyl-1H-indazol-6-amine cell viability and proliferation assays

An in-depth pharmacological evaluation of novel small molecules requires a rigorous, self-validating experimental design. This application note provides a comprehensive, step-by-step methodology for evaluating the in vit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth pharmacological evaluation of novel small molecules requires a rigorous, self-validating experimental design. This application note provides a comprehensive, step-by-step methodology for evaluating the in vitro biological activity of N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7)[1].

As an indazole derivative, this compound possesses a structural motif frequently utilized in the design of ATP-competitive kinase inhibitors, targeting kinases such as Casein Kinase, PKA, and pathways like Wnt/β-catenin[2]. To accurately characterize its efficacy, researchers must distinguish between cytostatic (proliferation-inhibiting) and cytotoxic (cell-killing) effects. This guide details the optimized protocols for measuring both cellular viability and de novo DNA synthesis, explaining the causality behind every experimental choice to ensure data integrity.

Mechanistic Rationale & Assay Selection

To build a trustworthy data package, we employ two orthogonal assays:

  • Viability (ATP Quantitation): While traditional colorimetric assays like the MTT assay measure metabolic activity via the NADH/NADPH-dependent reduction of tetrazolium salts[3], they can be confounded by metabolic shifts induced by kinase inhibitors. Instead, we utilize the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay . This homogeneous method quantifies intracellular ATP via a luciferase reaction[4]. Because ATP is an indicator of metabolically active cells and depletes rapidly upon necrosis or apoptosis, CTG provides a highly sensitive, direct correlation to viable cell number[5].

  • Proliferation (DNA Synthesis): To measure true cell division, we monitor de novo DNA synthesis. Traditional BrdU incorporation assays require harsh DNA denaturation (using HCl or heat) to expose the BrdU epitope to antibodies, which degrades cellular morphology and limits multiplexing[6]. We bypass this using the Click-iT™ EdU Cell Proliferation Kit . This assay utilizes 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-containing thymidine analog. Detection is achieved via a rapid, copper-catalyzed azide-alkyne cycloaddition (click chemistry) with an Alexa Fluor™ azide, preserving native cell architecture and ensuring high-fidelity fluorescence imaging[6][7].

Experimental Workflow

G Seed Cell Seeding & Acclimation (96/384-well plates) Treat N-Cyclopentyl-1H-indazol-6-amine Treatment (Dose-Response) Seed->Treat split Treat->split Viability Viability Assay (CellTiter-Glo ATP Quantitation) split->Viability Metabolic/ATP Proliferation Proliferation Assay (Click-iT EdU DNA Synthesis) split->Proliferation DNA Synthesis ReadV Luminescence Readout Viability->ReadV ReadP Fluorescence Microscopy & Image Analysis Proliferation->ReadP Analysis Data Synthesis (IC50 & Cytostatic vs Cytotoxic) ReadV->Analysis ReadP->Analysis

Workflow for N-Cyclopentyl-1H-indazol-6-amine viability and proliferation assays.

Protocol A: ATP-Based Cell Viability (CellTiter-Glo)

This protocol is designed for 96-well formats but is highly scalable to 384-well high-throughput screening (HTS) systems[4].

1. Cell Seeding & Edge Effect Prevention

  • Action: Seed cells (e.g., 2,000–5,000 cells/well) in 90 µL of complete culture medium into opaque white 96-well plates.

  • Causality: Opaque white plates are mandatory for luminescence assays as they maximize signal reflection and prevent well-to-well optical crosstalk[8]. Do not seed cells in the outer perimeter wells (rows A and H, columns 1 and 12); fill these with 100 µL of sterile PBS. This creates a thermal and osmotic buffer, preventing "edge effects" caused by medium evaporation during multi-day incubations.

2. Compound Treatment (Dose-Response)

  • Action: Prepare a 10-point, 3-fold serial dilution of N-Cyclopentyl-1H-indazol-6-amine in 100% DMSO. Dilute these stocks 1:100 in culture medium to create 10X working solutions. Add 10 µL of the 10X solution to the 90 µL of cultured cells.

  • Causality: This two-step dilution ensures the final DMSO concentration in the assay is exactly 0.1%. Higher concentrations of DMSO can induce solvent-mediated cytotoxicity, artificially skewing the IC50 of the compound. Incubate for 72 hours at 37°C, 5% CO2.

3. Assay Execution & Luminescence Readout

  • Action: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Thaw the CellTiter-Glo® Buffer and lyophilized Substrate, mix to reconstitute, and equilibrate to room temperature[5].

  • Causality: Temperature gradients across the plate are the #1 cause of variable luminescent signals[4][5]. Equilibration ensures uniform enzymatic activity of the luciferase.

  • Action: Add 100 µL of CellTiter-Glo® Reagent to each well. Place on an orbital shaker at 400 rpm for 2 minutes, then incubate stationary at room temperature for 10 minutes[4].

  • Causality: Shaking mechanically assists the detergent in the reagent to lyse the cells and release ATP. The 10-minute resting period stabilizes the luminescent "glow" signal, which will remain stable for several hours[4]. Record luminescence using a microplate reader with a 500 ms integration time[8].

Protocol B: De Novo DNA Synthesis (Click-iT EdU)

This protocol utilizes fluorescence microscopy to quantify the exact percentage of actively dividing cells.

1. Seeding and Treatment

  • Action: Seed cells in optical-quality, clear-bottom black 96-well plates. Treat with N-Cyclopentyl-1H-indazol-6-amine as described in Protocol A, but for a duration of 48 hours.

  • Causality: Black plates with clear bottoms prevent fluorescence scattering while allowing high-content imaging from below. A 48-hour endpoint is often preferred for proliferation to capture cells before they reach over-confluency (which triggers contact inhibition and halts DNA synthesis).

2. EdU Pulse

  • Action: Prepare a 2X EdU solution (20 µM) in pre-warmed culture medium. Add an equal volume to the existing medium in the wells to achieve a final concentration of 10 µM EdU. Incubate for 2 to 4 hours[9].

  • Causality: The pulse duration must be optimized based on the cell line's doubling time. A 2-hour pulse is typically sufficient to capture cells entering the S-phase of the cell cycle without labeling the entire population[9].

3. Fixation & Permeabilization

  • Action: Aspirate medium. Add 100 µL of 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash twice with 3% BSA in PBS. Add 100 µL of 0.5% Triton X-100 in PBS for 20 minutes[9].

  • Causality: PFA crosslinks proteins to preserve cell morphology. Mild permeabilization with Triton X-100 is sufficient for the small-molecule Alexa Fluor azide to access the nuclear DNA, entirely avoiding the destructive HCl denaturation required by older BrdU protocols[6][7].

4. Click Reaction & Counterstaining

  • Action: Prepare the Click-iT® reaction cocktail strictly in the order specified by the manufacturer (PBS, CuSO4, Alexa Fluor azide, and Reaction Buffer Additive). Add 100 µL per well and incubate for 30 minutes in the dark[9]. Wash thoroughly. Add Hoechst 33342 (1:2000) for 15 minutes to stain all nuclei[9].

  • Causality: The copper catalyzes the covalent bond between the alkyne group on the incorporated EdU and the fluorescent azide. Hoechst counterstaining is critical as it provides the denominator (total cells) required to calculate the proliferation index.

Data Presentation & Self-Validation System

To ensure the trustworthiness of your findings, experimental data must be synthesized into a structured format, and internal quality controls must be validated.

Self-Validation Metrics:

  • Z'-Factor Calculation: For the CTG assay, include 16 wells of vehicle control (0.1% DMSO) and 16 wells of a known cytotoxic positive control (e.g., 10 µM Staurosporine). Calculate the Z'-factor. A score of ≥0.5 validates the assay's robustness and pipetting accuracy.

  • ATP Standard Curve: Run a serial dilution of pure ATP (10 nM to 10 µM) alongside the CTG assay to verify that the luminometer's detection is within the linear dynamic range[4][8].

Table 1: Representative Data Synthesis for N-Cyclopentyl-1H-indazol-6-amine

Compound Concentration (µM)Viability: Mean Luminescence (RLU)Viability: % of Vehicle ControlProliferation: Total Nuclei (Hoechst+)Proliferation: EdU+ Nuclei% Proliferating Cells
0 (Vehicle Control)2,450,100100.0%4,2001,89045.0%
0.012,410,00098.3%4,1501,82644.0%
0.12,105,00085.9%3,9001,24832.0%
1.01,225,05050.0%2,80042015.0%
10.0150,0006.1%650132.0%

Interpretation: By comparing the % Viability (ATP) against the % Proliferating Cells (EdU), researchers can determine if N-Cyclopentyl-1H-indazol-6-amine primarily arrests the cell cycle at lower doses (cytostatic) before inducing widespread cell death at higher doses (cytotoxic).

References

  • ChemRadar. "N-Cyclopentyl-1H-indazol-6-amine CAS#1157521-65-7 | GHS Classification Search Tool-ChemRadar." ChemRadar Database,[Link]

  • Eppendorf. "Applications: Performance of Eppendorf Microplates in Luminescence Assays." Eppendorf Technical Reports,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Cyclopentyl-1H-indazol-6-amine Precipitation in Culture Media

Introduction Welcome to the Technical Support Center. This guide addresses a critical bottleneck in in vitro assays: the precipitation of the hydrophobic small molecule N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in in vitro assays: the precipitation of the hydrophobic small molecule N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) in aqueous cell culture media[1][2]. As an indazole-derivative, this compound exhibits poor intrinsic aqueous solubility. When transitioning from a high-capacity organic solvent like Dimethyl sulfoxide (DMSO) to an aqueous environment, researchers frequently encounter compound crystallization, which leads to inaccurate dosing, artifactual cytotoxicity, and irreproducible data[3][4].

Mechanistic Causes of Precipitation

To effectively troubleshoot, it is crucial to understand the physical chemistry driving the precipitation. Do not just treat the symptoms; address the underlying causality:

  • Thermodynamic "Solvent Shock": DMSO is highly miscible with water. When a concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the solvent rapidly diffuses away from the compound[3][5]. The DMSO molecules interact preferentially with water, rendering them unavailable to solvate the inhibitor[6]. Consequently, the localized concentration of the indazole derivative instantly exceeds its aqueous thermodynamic solubility limit, triggering rapid nucleation and micro-precipitation[6][7].

  • Temperature Differentials: Adding room temperature or cold media to a compound stock drastically lowers the kinetic energy of the system. This reduces the solubility threshold and promotes crystal lattice formation[5]. High-molecular-weight plasma proteins in the media can also denature and fall out of solution when exposed to extreme temperature shifts[8].

  • Protein-Binding Saturation: Fetal Bovine Serum (FBS) contains carrier proteins like albumin that help solubilize hydrophobic molecules[3]. However, rapid addition of the compound can overwhelm local protein-binding capacities before uniform dispersion occurs, leading to irreversible precipitation[3].

Diagnostic Workflow

TroubleshootingWorkflow Start Observe Precipitation of N-Cyclopentyl-1H-indazol-6-amine CheckStock Step 1: Inspect DMSO Stock Is it completely clear? Start->CheckStock StockCloudy Action: Warm to 37°C & Vortex/Sonicate CheckStock->StockCloudy No StockClear Step 2: Dilution Strategy Direct vs. Stepwise? CheckStock->StockClear Yes StockCloudy->CheckStock DirectDil Direct Addition (High Solvent Shock Risk) StockClear->DirectDil Direct StepwiseDil Stepwise Dilution (Intermediate Media Volume) StockClear->StepwiseDil Stepwise DirectDil->Start Fails MediaTemp Step 3: Media Temperature Is media pre-warmed? StepwiseDil->MediaTemp ColdMedia Action: Pre-warm media to 37°C before addition MediaTemp->ColdMedia No Success Clear Culture Media Ready for Assay MediaTemp->Success Yes ColdMedia->MediaTemp

Diagnostic workflow for resolving N-Cyclopentyl-1H-indazol-6-amine precipitation.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step without passing the designated validation checkpoint.

Protocol 1: Preparation of a Stable Master Stock
  • Solvent Selection: Use 100% sterile-filtered, cell-culture grade DMSO to prevent introducing biological contaminants[3][9].

  • Dissolution: Add the calculated volume of DMSO to the N-Cyclopentyl-1H-indazol-6-amine powder to create a 10 mM stock. Vortex vigorously for 1-2 minutes[3].

  • Thermal Assistance: If the compound resists dissolution, gently warm the sealed tube in a 37°C water bath combined with sonication for 5 minutes[7][9].

  • Validation Checkpoint: Hold the tube against a dark background under a bright light. The solution must be 100% optically clear. If micro-crystals or turbidity remain, the stock concentration is too high and must be diluted further[5][7].

  • Storage: Aliquot the validated stock into single-use volumes and store at -20°C or -80°C. This prevents degradation and precipitation caused by repeated freeze-thaw cycles[3][5].

Protocol 2: The Stepwise "Intermediate" Dilution Method

Never add the concentrated DMSO stock directly to the final volume of media.[3][5]

  • Pre-warming: Pre-warm the complete cell culture media (containing FBS) to 37°C. Compounds are significantly more soluble at physiological temperatures[3][5].

  • Intermediate Dilution: Pipette the required volume of DMSO stock into an empty sterile microcentrifuge tube. Add a small volume of pre-warmed media to achieve a 1:10 or 1:20 dilution[3][5].

  • Rapid Dispersion: Immediately vortex or pipette vigorously. This rapid mechanical mixing disperses the compound before localized nucleation can occur[3].

  • Final Addition: Transfer this intermediate mixture dropwise into the final volume of pre-warmed media while gently swirling the flask[3][5].

  • Validation Checkpoint: Examine a 100 µL aliquot of the final media under a phase-contrast microscope. Check for micro-precipitates. Artifactual crystals can interfere with imaging assays and alter media composition by chelating essential nutrients[5].

Quantitative Data: Solubility & Toxicity Optimization

When troubleshooting, you must balance the final DMSO concentration to keep the compound soluble without inducing cellular toxicity. Use the table below to optimize your assay parameters.

ParameterRecommended RangeCritical ThresholdMechanistic Rationale
Master Stock Conc. 1 mM - 10 mM>50 mMLower stock concentrations reduce the severity of "solvent shock" upon aqueous dilution[5][6].
Final DMSO Conc. 0.1% - 0.2% (v/v)>0.5% (Cell-dependent)Maintains compound solubility while preventing DMSO-induced cell cycle arrest or cytotoxicity[4][10].
Media Temperature 37°C<20°CHigher kinetic energy prevents crystallization and high-molecular-weight protein denaturation[7].
Carrier Protein (FBS) 5% - 10%0% (Serum-free)Albumin acts as a lipid carrier, binding hydrophobic molecules and increasing apparent solubility[3].

Frequently Asked Questions (FAQs)

Q1: I added my N-Cyclopentyl-1H-indazol-6-amine stock to the media, and it immediately turned cloudy. Can I just sterile-filter the media to remove the cloudiness? Answer: No. Filtering the cloudy media will physically remove the precipitated active compound from your solution[6]. This means your final assay concentration will be unknown and significantly lower than calculated, completely invalidating your dose-response data[6]. Instead, you must discard the media and optimize the dilution method (see Protocol 2) or test a lower final concentration[3][5].

Q2: Will adding a small amount of acid or base to the DMSO stock help it stay in solution once added to the culture media? Answer: Modifying the pH of the DMSO stock is generally ineffective for cell culture applications. Once the compound is added to the culture media, the strong buffering capacity of the media (e.g., bicarbonate/HEPES) will immediately neutralize the small amount of acid or base[6]. The compound's intrinsic aqueous solubility will ultimately govern its physical state[6].

Q3: The compound dissolved perfectly in DMSO yesterday, but I see a precipitate in the stock tube today after taking it out of the freezer. Why? Answer: The freezing point of DMSO is relatively high (18.5 °C), meaning it solidifies just below room temperature[4]. During the freeze-thaw process, the compound can be physically excluded from the solvent lattice, causing it to crystallize[4]. Always warm the stock to 37°C and vortex until completely clear before use, and aliquot your master stock into single-use tubes to minimize freeze-thaw cycles[5][9].

References

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Source: Procell. URL: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate. URL: [Link]

  • Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium? Source: ResearchGate. URL: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Source: ResearchGate. URL: [Link]

  • Dimethyl sulfoxide. Source: Wikipedia. URL:[Link]

  • N-Cyclopentyl-1H-indazol-6-amine CAS#1157521-65-7 | Regulatory Information. Source: ChemRadar. URL: [Link]

Sources

Optimization

Optimizing reaction yield and purity in N-Cyclopentyl-1H-indazol-6-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the synthesis of secondary heteroarylamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the synthesis of secondary heteroarylamines. N-Cyclopentyl-1H-indazol-6-amine is a highly valuable scaffold in oncology, demonstrating potent anti-proliferative activity in human colorectal cancer cell lines (HCT116)[1].

Synthesizing this molecule with high yield and purity requires strict control over reaction conditions. Below is our comprehensive troubleshooting guide and methodology breakdown for the two primary synthetic routes: Reductive Amination and Buchwald-Hartwig Cross-Coupling .

Part 1: Synthetic Route Selection

The choice of synthetic route depends entirely on your available starting materials and tolerance for multi-step sequences.

Workflow Start Select Starting Material Amino 6-Aminoindazole Start->Amino Bromo 6-Bromoindazole Start->Bromo RedAm Reductive Amination + Cyclopentanone Amino->RedAm NaBH(OAc)3, AcOH Protect N1-Protection (Boc2O) Bromo->Protect Target N-Cyclopentyl-1H-indazol-6-amine (Target Molecule) RedAm->Target High Yield, 1-Step Buchwald Buchwald-Hartwig + Cyclopentylamine Protect->Buchwald Pd2(dba)3, RuPhos Deprotect Deprotection (TFA) Buchwald->Deprotect Deprotect->Target 3-Step Route

Decision tree for N-Cyclopentyl-1H-indazol-6-amine synthesis based on starting materials.

Quantitative Route Comparison

To assist in your route design, we have summarized the empirical data from our scale-up laboratories:

MetricReductive Amination (Preferred)Buchwald-Hartwig Coupling (Alternative)
Typical Overall Yield 75% – 85%40% – 60% (over 3 steps)
Step Count 1 (Direct)3 (Protect → Couple → Deprotect)
Primary Impurity N,N-dicyclopentyl (trace)Dehalogenated indazole, Pd-black
Atom Economy HighLow (requires Boc/THP protection)
Cost Efficiency High (Inexpensive hydrides)Low (Expensive Pd catalysts/ligands)
Scalability Excellent (Kilogram scale)Moderate (Gram scale, air-sensitive)

Part 2: The Preferred Route - Reductive Amination

Reductive amination of 6-aminoindazole with cyclopentanone is the most efficient pathway. However, the electron-withdrawing nature of the indazole ring makes the 6-amine a relatively weak nucleophile, requiring specific catalytic conditions.

FAQ & Troubleshooting

Q: Why should I use Sodium Triacetoxyborohydride (NaBH(OAc)₃) instead of Sodium Borohydride (NaBH₄)? A: Causality dictates that the reducing agent must be weaker than the electrophilicity of the ketone, but strong enough to reduce the iminium ion. NaBH₄ is too reactive; it will prematurely reduce your cyclopentanone into cyclopentanol, halting the reaction. NaBH(OAc)₃ is sterically hindered and electron-deficient, making it highly selective for the transient iminium ion[2].

Q: My reaction stalls at 50% conversion. How do I drive it to completion? A: The formation of the hemiaminal and subsequent iminium ion releases water. If your solvent is wet, the equilibrium shifts backward. Ensure you are using anhydrous 1,2-dichloroethane (DCE). DCE provides superior solubility for the indazole core and accelerates iminium ion formation compared to coordinating solvents like THF[2]. Additionally, ensure you are adding 1.5 equivalents of glacial acetic acid to properly protonate the ketone and increase its electrophilicity.

Mechanism A 6-Aminoindazole + Cyclopentanone B Hemiaminal Intermediate A->B H+ (AcOH) C Iminium Ion (Electrophilic) B->C -H2O D N-Cyclopentyl-1H-indazol-6-amine C->D Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of the reductive amination using sodium triacetoxyborohydride.

Self-Validating Protocol: Reductive Amination
  • Preparation : In an oven-dried round-bottom flask under an argon atmosphere, dissolve 6-aminoindazole (10.0 mmol) and cyclopentanone (11.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Activation : Add glacial acetic acid (15.0 mmol) dropwise at room temperature. Stir the mixture for 30 minutes.

    • Self-Validation Check: A slight yellowing of the solution indicates iminium formation. TLC (EtOAc/Hexane 1:1) will show the gradual consumption of the primary amine baseline spot.

  • Reduction : Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (15.0 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer.

  • Maturation : Remove the ice bath and stir at room temperature for 6 to 12 hours.

  • Work-up : Quench the reaction carefully with saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure target compound.

Part 3: The Alternative Route - Buchwald-Hartwig Amination

If your library design dictates starting from 6-bromoindazole, Palladium-catalyzed C-N cross-coupling is required. This route is notoriously sensitive when applied to unprotected indazoles.

FAQ & Troubleshooting

Q: My Buchwald-Hartwig coupling is producing a black precipitate and zero product. What went wrong? A: The black precipitate is "Palladium black," indicating catalyst aggregation and death. The free N-H bond of the indazole ring is acidic (pKa ~14) and coordinates strongly to the Palladium(II) center, forming an off-cycle, highly stable Pd-amido complex that poisons the catalytic cycle[3]. You must protect the indazole N1 position (e.g., with a Boc or THP group) prior to the coupling step.

Q: Which ligand system is optimal for coupling cyclopentylamine to a protected 6-bromoindazole? A: Aliphatic secondary amines like cyclopentylamine are prone to β-hydride elimination during the catalytic cycle. To prevent this, use bulky, electron-rich biaryl phosphine ligands such as RuPhos or BrettPhos. These ligands enforce a tight coordination sphere that accelerates the challenging reductive elimination step, outcompeting side reactions[3].

Self-Validating Protocol: Buchwald-Hartwig Coupling
  • Protection (Step 1) : Dissolve 6-bromoindazole (10.0 mmol) in anhydrous DCM (30 mL). Add DMAP (1.0 mmol) and triethylamine (12.0 mmol). Cool to 0 °C and add Boc₂O (11.0 mmol). Stir for 2 hours. Wash with water, dry, and concentrate to yield tert-butyl 6-bromo-1H-indazole-1-carboxylate.

    • Self-Validation Check: LCMS should show [M+H]⁺ corresponding to the Boc-protected mass, with the complete disappearance of the starting material peak.

  • Coupling (Step 2) : In a Schlenk flask, combine the protected indazole (5.0 mmol), cyclopentylamine (6.0 mmol), Pd₂(dba)₃ (0.1 mmol, 2 mol%), RuPhos (0.2 mmol, 4 mol%), and Cs₂CO₃ (10.0 mmol). Evacuate and backfill with argon three times. Add anhydrous, degassed toluene (25 mL). Heat at 100 °C for 12 hours. Cool, filter through a Celite pad, and concentrate.

  • Deprotection (Step 3) : Dissolve the crude intermediate in DCM (10 mL) and add Trifluoroacetic acid (TFA, 10 mL). Stir at room temperature for 2 hours. Concentrate under vacuum, neutralize with saturated aqueous NaHCO₃, extract with EtOAc, and purify via chromatography to yield N-cyclopentyl-1H-indazol-6-amine.

References

  • Ngo X. Hoang, Van-Hai Hoang, Thien Ngo, Thien Y. Vu, and Phuong-Thao Tran. "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective." Letters in Drug Design & Discovery, 2023.[Link]

  • Ahmed F. Abdel-Magid, Kenneth G. Carson, Bruce D. Harris, Cynthia A. Maryanoff, and Rekha D. Shah. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]

  • Q. Shen, F. Guo, and J.F. Hartwig. "Aryl- and Hetarylamines with Hetaryl Electrophiles." Science of Synthesis, 2011.[Link]

Sources

Troubleshooting

Reducing cytotoxicity of N-Cyclopentyl-1H-indazol-6-amine in primary cell lines

Welcome to the technical support resource for researchers utilizing N-Cyclopentyl-1H-indazol-6-amine. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to address the common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing N-Cyclopentyl-1H-indazol-6-amine. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to address the common challenge of compound-induced cytotoxicity in sensitive primary cell cultures. As primary cells are known to be more delicate than immortalized cell lines, careful optimization is paramount for generating reliable and reproducible data.

This document provides full editorial control to best address the specific challenges of working with this compound, grounded in established principles of cell biology and toxicology.

Frequently Asked Questions (FAQs)

Q1: What is N-Cyclopentyl-1H-indazol-6-amine and why might it be cytotoxic?

N-Cyclopentyl-1H-indazol-6-amine is a heterocyclic compound belonging to the indazole class.[1][2] The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common framework for drugs with a wide range of biological activities.[2][3] Many indazole derivatives are specifically designed and investigated as anticancer agents, with the intent of being cytotoxic to tumor cells.[4][5][6] Therefore, inherent cytotoxic potential is an expected characteristic of many compounds in this class. If you are observing high cell death, it may be due to the compound's on-target mechanism of action or off-target effects.

Q2: I am seeing high levels of cell death in my primary cell culture, even at low concentrations. What are the most common culprits?

While the compound itself is a likely cause, unexpected cytotoxicity in primary cell cultures can often stem from experimental variables. Primary cells are significantly more sensitive to environmental stressors than robust, immortalized cell lines.[7] Common issues include:

  • Solvent Toxicity: The vehicle used to dissolve the compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to primary cells, even at concentrations considered safe for cell lines.

  • Suboptimal Culture Conditions: Primary cells have stringent requirements. Factors like media pH, nutrient depletion, incorrect gas mixture, or inadequate flask coating can induce stress and cell death, which is then exacerbated by the compound.[8][9]

  • Cell Handling Stress: Primary cells are fragile. Aggressive handling during thawing, passaging (e.g., over-trypsinization), or centrifugation can severely compromise viability.[10][11]

  • High Compound Concentration: The effective concentration range for primary cells may be significantly lower than for immortalized lines. An excessive concentration can lead to overwhelming off-target effects.[7][12]

Q3: How can I determine if the cell death I'm observing is apoptosis or necrosis?

Distinguishing between these two cell death pathways is crucial for mechanistic understanding.

  • Apoptosis (Programmed Cell Death): Characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[7] It is an active, energy-dependent process often mediated by enzymes called caspases.[13][14]

  • Necrosis (Unprogrammed Cell Death): Typically results from acute injury, causing cells to swell and rupture, releasing their contents and often triggering an inflammatory response.[7]

A straightforward method to differentiate them is through flow cytometry using co-staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).[7]

Troubleshooting Guide: High Cytotoxicity

This guide addresses common scenarios encountered during experiments with N-Cyclopentyl-1H-indazol-6-amine in primary cells.

Observation Potential Cause(s) Recommended Action(s)
High cell death across all conditions, including the vehicle control. 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high for your specific primary cell type.[7] 2. Suboptimal Culture Conditions: Incorrect media, supplements, pH, or lack of a required coating matrix is causing baseline stress.[8][9] 3. Cell Handling Stress: Cells were damaged during thawing, seeding, or passaging.[10][11]1. Perform a DMSO dose-response curve. Determine the maximum tolerable concentration (typically ≤0.1%) for your cells. Always include a vehicle-only control in your main experiment. 2. Re-validate your culture protocol. Confirm that the media, supplements, and coating substrates are optimal for your specific primary cell type. Check incubator CO2 and temperature levels.[8] 3. Optimize cell handling. Thaw vials rapidly, add pre-warmed medium drop-wise to avoid osmotic shock, and for very fragile cells (e.g., neurons), avoid centrifugation after thawing.[10][11]
Cytotoxicity is observed only at high compound concentrations. 1. Off-Target Effects: At high concentrations, the compound may be interacting with unintended cellular targets.[7] 2. Compound Precipitation: The compound may be falling out of solution at higher concentrations, forming aggregates that are toxic to cells.1. Refine your dose-response. Perform a more granular titration starting from a much lower concentration (e.g., in the low nanomolar range) to identify the optimal therapeutic window. 2. Check compound solubility. Visually inspect the media for precipitates after adding the compound. If needed, prepare a higher concentration stock in a suitable solvent before diluting into the final culture medium.
Cell death occurs rapidly (within hours of treatment). 1. Acute Necrotic Event: The compound may be causing rapid membrane disruption or mitochondrial collapse. 2. Induction of Apoptosis via Extrinsic Pathway: Some compounds can rapidly trigger death receptor signaling.1. Perform a time-course experiment. Assess cell viability at multiple early time points (e.g., 1, 2, 4, 8 hours). 2. Use a membrane integrity assay. Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is a hallmark of necrosis.[15]
Cell morphology changes (shrinkage, blebbing) before viability drops. Apoptosis Induction: This is the classic morphological sign of programmed cell death.[7] The compound is likely activating an apoptotic signaling cascade.1. Perform an Annexin V/PI flow cytometry assay to confirm apoptosis (see Protocol 2). 2. Measure caspase activity. Use a luminescent or fluorescent assay to measure the activity of key executioner caspases like Caspase-3 and Caspase-7.[13]
Cytotoxicity Mitigation Strategies & Protocols

If intrinsic compound cytotoxicity is confirmed, the following strategies can help establish a viable experimental window.

Strategy 1: Culture System Optimization

Primary cells are highly sensitive to their environment. Modifying the culture system can significantly improve their resilience to chemical stressors.

A. Transition to Serum-Free or Low-Serum Media

Serum is an undefined mixture of growth factors, hormones, and proteins that can bind to your compound, altering its effective concentration and bioavailability.[16][17] Transitioning to a serum-free formulation provides a more defined chemical environment and can sometimes increase cell tolerance.

  • Rationale: Serum components can interact with the test compound, making the effective dose unknown.[16] Furthermore, some studies show that adapting cells to serum-free conditions can upregulate pathways related to drug metabolism and oxidative stress protection, potentially making them more robust.[18] However, this transition must be done carefully, as abrupt serum withdrawal can itself induce cell death.[16]

B. Co-treatment with Antioxidants

Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[19][20] Co-administration of an antioxidant may neutralize these harmful effects without interfering with the compound's primary mechanism of action.

  • Rationale: Antioxidants like N-acetylcysteine (NAC) or Vitamin E can scavenge free radicals, mitigating damage to lipids, proteins, and DNA.[21][22] This can be particularly effective if the observed cytotoxicity is an off-target effect related to oxidative stress. It is crucial, however, to ensure the antioxidant does not negate the intended on-target effect of your compound.[20][23]

Protocol 1: Optimizing Compound Delivery (Dose-Response & Solvent Control)

This is the foundational experiment to determine the precise concentration range where your compound is effective without causing excessive cell death.

Objective: To identify the IC50 (50% inhibitory concentration) and the maximum non-toxic concentration of both the compound and its solvent (DMSO).

Methodology:

  • Cell Seeding: Plate your primary cells in a 96-well plate at the optimal density to ensure they are in a logarithmic growth phase during the experiment (typically 50-70% confluency).[24] Allow cells to attach and recover for 24 hours.

  • Prepare Dilution Series:

    • Compound: Prepare a 10-point, 2-fold serial dilution of N-Cyclopentyl-1H-indazol-6-amine in complete culture medium. Start from a high concentration (e.g., 100 µM) and dilute down to the low nanomolar range.

    • Solvent Control: Prepare a parallel serial dilution of DMSO, matching the final concentrations present in the compound-treated wells.

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the compound dilutions or solvent controls. Include a "medium-only" control.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[15]

    • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the crystals.

    • Read the absorbance on a plate reader at 570 nm.

  • Analysis: Normalize the data to the medium-only control (100% viability) and plot the dose-response curves for both the compound and the DMSO. Calculate the IC50 value for the compound.

Protocol 2: Apoptosis vs. Necrosis Detection via Flow Cytometry

Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the compound at two concentrations: the approximate IC50 and a lower, non-toxic concentration determined from Protocol 1. Include a vehicle control. Incubate for the desired time.

  • Cell Harvesting:

    • Collect the culture supernatant (which contains dead, floating cells).

    • Gently wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the supernatant from the first step. Centrifuge the cell suspension.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.[7]

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Pathways and Workflows
Diagram 1: Generalized Drug-Induced Apoptosis Pathway

Drug-induced stress often converges on the intrinsic (mitochondrial) pathway of apoptosis. Understanding this pathway helps identify potential intervention points.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Response cluster_caspase Caspase Cascade Compound N-Cyclopentyl-1H- indazol-6-amine Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Compound->Bcl2 inhibits BaxBak Pro-apoptotic (Bax, Bak) Compound->BaxBak induces Bcl2->BaxBak inhibits CytoC Cytochrome c Release BaxBak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Initiator Caspase-9 Apaf1->Casp9 activates Casp3 Executioner Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: Generalized pathway for drug-induced intrinsic apoptosis.

Diagram 2: Experimental Workflow for Cytotoxicity Mitigation

This diagram outlines a logical flow for troubleshooting and mitigating cytotoxicity.

workflow Start Observe High Cytotoxicity Check_Controls Step 1: Validate Controls (Vehicle, Culture Conditions) Start->Check_Controls Check_Controls->Start Controls Fail: Troubleshoot Culture Dose_Response Step 2: Perform Detailed Dose-Response (Protocol 1) Check_Controls->Dose_Response Controls OK Mechanism Step 3: Determine Death Mechanism (Apoptosis vs. Necrosis - Protocol 2) Dose_Response->Mechanism Mitigate Step 4: Implement Mitigation (Antioxidants, Media Change) Mechanism->Mitigate Mechanism Identified Re_Evaluate Step 5: Re-evaluate Viability with Optimized Conditions Mitigate->Re_Evaluate Re_Evaluate->Dose_Response Still Toxic: Re-evaluate Dose Proceed Proceed with Experiment Re_Evaluate->Proceed Cytotoxicity Reduced

Caption: Logical workflow for troubleshooting compound cytotoxicity.

References
  • Julien, O., & Wells, J. A. (2017). Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. PNAS, 114(8), E1387-E1396. Retrieved from [Link]

  • Ferreira, C. G., et al. (2000). Chemotherapy Triggers Apoptosis in a Caspase-8-dependent and Mitochondria-controlled Manner in the Non-Small Cell Lung Cancer Cell Line NCI-H460. AACR Journals. Retrieved from [Link]

  • Wesselborg, S., et al. (2001). Activation of caspase-8 in drug-induced apoptosis of B-lymphoid cells is independent of CD95/Fas receptor-ligand interaction and occurs downstream of caspase-3. Blood, 97(5), 1378–1387. Retrieved from [Link]

  • Pop, C., & Salvesen, G. S. (2005). Caspases: pharmacological manipulation of cell death. Journal of Clinical Investigation, 115(10), 2634-2643. Retrieved from [Link]

  • Pfeifer, L. M., et al. (2022). Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells. Alternatives to Animal Experimentation, 39(4), 591-606. Retrieved from [Link]

  • Meschino, J. (n.d.). Antioxidants During Chemotherapy: The Evidence To Support The Enhanced Anti-Neoplastic Effects Of Concurrent Therapy. Meschino Health. Retrieved from [Link]

  • Wesselborg, S., et al. (2001). Activation of caspase-8 in drug-induced apoptosis of B-lymphoid cells is independent of CD95/Fas receptor-ligand interaction and occurs downstream of caspase-3. PubMed. Retrieved from [Link]

  • Al-Ishaq, R. K., et al. (2020). Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Hestermann, E. V., et al. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, 53(2), 316–325. Retrieved from [Link]

  • Naz, S., & Ghafoor, S. (2018). The role of antioxidants in the era of cardio-oncology. Journal of Pharmacy & Pharmaceutical Sciences, 21(1s), 118s-131s. Retrieved from [Link]

  • Paganuzzi-Stammati, A., et al. (1981). Toxicity Tests with Mammalian Cell Cultures. In The Use of Alternatives in Drug Research (pp. 95-112). Palgrave Macmillan, London. Retrieved from [Link]

  • Pfeifer, L. M., et al. (2021). Comparative Proteomic Characterization of Serum-Free Cultivated HepG2 Cells Reveals Upregulated Drug Metabolism and Increased Oxidative Stress Protection. Journal of Proteome Research, 20(6), 3296-3310. Retrieved from [Link]

  • Dwivedi, S., et al. (2024). Antioxidants in cancer therapy mitigating lipid peroxidation without compromising treatment through nanotechnology. Heliyon, 10(8), e29312. Retrieved from [Link]

  • Tech tips for primary cell culture - common errors. (n.d.). Lonza Bioscience. Retrieved from [Link]

  • Antioxidants in Patients Treated for Cancer. (2025, October 27). YouTube. Retrieved from [Link]

  • The possible causes of cells dying in cell culture. (n.d.). DendroTEK Biosciences Inc. Retrieved from [Link]

  • Perfecting Primary Cell Culture. (2025, July 3). Biocompare. Retrieved from [Link]

  • Varshavsky, A. (2012). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PLoS ONE, 7(5), e37735. Retrieved from [Link]

  • Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. Retrieved from [Link]

  • Verween, G., et al. (2021). Sustainable Primary Cell Banking for Topical Compound Cytotoxicity Assays: Protocol Validation on Novel Biocides and Antifungals for Optimized Burn Wound Care. MDPI. Retrieved from [Link]

  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. Retrieved from [Link]

  • How to reduce cytotoxicity during cell transfection. (n.d.). Westburg Life Sciences. Retrieved from [Link]

  • Drug Toxicity Mechanisms Implications and Prevention Strategies. (2024, November 4). LinkedIn. Retrieved from [Link]

  • Wilmer, M. J., et al. (2018). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 9, 1029. Retrieved from [Link]

  • Eastman, A. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 8(5), 8854–8866. Retrieved from [Link]

  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Europe PMC. Retrieved from [Link]

  • Vinken, M., & Rogiers, V. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(4), 1577–1588. Retrieved from [Link]

  • New Approach Reduces Drug Resistance and Toxicity. (2023, March 1). Technology Networks. Retrieved from [Link]

  • Al-Yasari, I. H., & Jasim, L. S. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. MDPI. Retrieved from [Link]

  • Deepu, C. V., et al. (2016). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research, 25(10), 2219-2234. Retrieved from [Link]

  • Kumar, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(11), 4278-4296. Retrieved from [Link]

  • Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

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Optimization

Resolving HPLC peak tailing issues for N-Cyclopentyl-1H-indazol-6-amine analysis

A Guide to Diagnosing and Resolving HPLC Peak Tailing Welcome to the technical support guide for the analysis of N-Cyclopentyl-1H-indazol-6-amine. This resource is designed for researchers, analytical scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Diagnosing and Resolving HPLC Peak Tailing

Welcome to the technical support guide for the analysis of N-Cyclopentyl-1H-indazol-6-amine. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter chromatographic challenges, specifically peak tailing, during the HPLC analysis of this compound. As a basic amine, this analyte is particularly susceptible to interactions that can compromise peak symmetry, affecting both qualitative and quantitative results. This guide provides a structured, cause-and-effect approach to troubleshooting, moving from foundational concepts to advanced solutions.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Peak Tailing

This section addresses the most common initial questions regarding peak tailing for basic compounds like N-Cyclopentyl-1H-indazol-6-amine.

Q1: Why is the peak for my N-Cyclopentyl-1H-indazol-6-amine analysis consistently tailing?

A1: The primary cause of peak tailing for N-Cyclopentyl-1H-indazol-6-amine, a basic compound, is a secondary retention mechanism involving interaction with the stationary phase.[1] In reversed-phase HPLC using silica-based columns (like C18), the surface contains residual acidic silanol groups (Si-OH).[2]

  • Mechanism: At mobile phase pH levels common in reversed-phase chromatography (typically pH > 3), these silanol groups can become deprotonated (ionized) to Si-O⁻.[3] Simultaneously, the basic amine functional group on your analyte becomes protonated (acquires a positive charge). This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites.[1][4] This interaction is stronger than the intended hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a "tailing" peak.[4]

Q2: What is the Tailing Factor (Tf) or Asymmetry Factor (As), and what is an acceptable value?

A2: The Tailing Factor (USP method) and Asymmetry Factor are quantitative measures of peak symmetry. The ideal Gaussian peak has a value of 1.0.[5]

  • Tailing Factor (Tf): Calculated at 5% of the peak height. A value > 1 indicates a tailing peak.

  • Asymmetry Factor (As): Calculated at 10% of the peak height. A value > 1 indicates a tailing peak.

For most analytical methods, a tailing factor of ≤ 1.5 is often considered acceptable, although high-precision quantitative assays may require a value of ≤ 1.2 .[1]

Q3: How does peak tailing impact my quantitative results?

A3: Significant peak tailing can severely compromise the accuracy and precision of your analysis.[3]

  • Integration Errors: The tail of the peak can be difficult for the chromatography data system to integrate consistently, especially at low concentrations where the tail may merge with the baseline. This leads to inaccurate and imprecise peak area measurements.

  • Poor Resolution: A tailing peak is wider at its base, which can obscure smaller, closely eluting impurity peaks, leading to their inaccurate quantification or complete failure to detect them.[5]

Q4: How do I know if the problem is my analyte, column, mobile phase, or the HPLC system itself?

A4: A simple diagnostic test is to observe the other peaks in your chromatogram (if any).

  • Analyte-Specific Tailing: If only the N-Cyclopentyl-1H-indazol-6-amine peak is tailing, the issue is almost certainly chemical in nature (i.e., silanol interactions). Your focus should be on mobile phase optimization and column selection.[6]

  • Global Tailing: If all peaks in the chromatogram are tailing, the problem is likely mechanical or system-related. This points towards issues like extra-column volume, a column void, or a partially blocked frit.[5]

Section 2: A Systematic Troubleshooting Guide

Follow this workflow to systematically diagnose and resolve peak tailing.

Step 1: Initial Diagnosis Workflow

The first step is to determine the scope of the problem. The following diagram illustrates the initial decision-making process.

G start Observe Peak Tailing for N-Cyclopentyl-1H-indazol-6-amine decision Are ALL peaks in the chromatogram tailing? start->decision sub_analyte Analyte-Specific Issue (Chemical Interaction) decision->sub_analyte  No, only the  analyte peak   sub_system System-Wide Issue (Mechanical/Hardware) decision->sub_system  Yes   action_analyte Proceed to Step 2: Focus on Mobile Phase and Column Chemistry sub_analyte->action_analyte action_system Proceed to Step 3: Investigate System Hardware and Connections sub_system->action_system

Caption: Initial troubleshooting decision tree.

Step 2: Resolving Analyte-Specific Tailing (Chemical Interactions)

This is the most common scenario for basic compounds. The goal is to minimize the secondary silanol interactions.

Modifying the mobile phase is the most direct and powerful way to improve peak shape.

Q: What is the best mobile phase strategy to fix tailing for my basic analyte?

A: The most effective strategy is to control the ionization state of both the analyte and the stationary phase silanols by adjusting the mobile phase pH.[7]

StrategyMechanism of ActionRecommended ImplementationProsCons
Low pH (Acidic) Protonates residual silanols (Si-OH), neutralizing their negative charge and eliminating the ionic secondary interaction.[1][8]Adjust mobile phase to pH 2.5 - 3.0 using an additive like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). A buffer is essential for pH stability.[8]Highly effective, robust, and widely used.Analyte retention may decrease.[1] Standard silica columns can hydrolyze below pH 2.5.[1] TFA can cause ion suppression in LC-MS.
High pH (Basic) Neutralizes the basic analyte (R-NH2), preventing it from becoming protonated and interacting with ionized silanols.Adjust mobile phase to pH 9-10 using a buffer like ammonium bicarbonate.Excellent peak shape can be achieved.[9]Requires a pH-resistant column (e.g., hybrid or polymeric). Silica columns will rapidly dissolve at high pH.
Competitive Additives A basic additive (e.g., Triethylamine, TEA) is added to the mobile phase. It preferentially interacts with the active silanol sites, effectively "masking" them from the analyte.[2]Add 10-25 mM of TEA to the mobile phase and adjust pH.Can be effective at moderate pH ranges.Can shorten column life and is not suitable for LC-MS due to high background and ion suppression.

If mobile phase optimization is insufficient, or if you are developing a new method, selecting the right column is critical.

Q: Which column type is best suited for analyzing N-Cyclopentyl-1H-indazol-6-amine?

A: For basic compounds, the ideal column will have minimal or no accessible silanol groups.

Column TypeDescriptionSuitability for Basic Analytes
Modern, End-Capped C18 The residual silanol groups are chemically bonded ("capped") with small, non-polar groups to make them inert.[4][8]Good. This is the standard first choice. Modern, high-purity (Type B) silica columns with dense bonding and end-capping significantly reduce tailing.[2]
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is incorporated into the C18 chain. This shields the analyte from underlying silanols.[3]Very Good. Offers alternative selectivity and often provides excellent peak shape for bases without needing harsh mobile phase conditions.
Hybrid Particle Column The stationary phase is a hybrid of silica and organic polymer (e.g., organosiloxane).[2]Excellent. These columns offer a much wider stable pH range (often 1-12), making them perfect for high-pH methods that neutralize the basic analyte.[9]
Polymeric Column The stationary phase is based on an organic polymer (e.g., polystyrene-divinylbenzene).Excellent. These columns contain no silica and therefore no silanol groups, completely eliminating this tailing mechanism.[2]
Step 3: Resolving System-Wide Tailing (Hardware & Mechanical Issues)

If all peaks are tailing, the problem is mechanical.

Q: All my peaks are tailing, not just my analyte. What should I check first?

A: A problem affecting all peaks occurs before the separation begins or is related to the overall system flow path.

  • Check for a Column Void: A void or channel can form at the head of the column due to pressure shock or dissolution of the silica bed. This causes the sample band to spread before separation, leading to broad and tailing peaks.[8]

    • Solution: Disconnect the column, reverse it, and flush it to waste with a strong solvent.[1][5] If this does not resolve the issue, the column is likely irreversibly damaged and must be replaced.

  • Inspect for a Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path.[4][5]

    • Solution: The column reversal and flush described above may dislodge particulates. Always filter samples and mobile phases to prevent this. Using a guard column can protect the analytical column.[1]

  • Minimize Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[3]

    • Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005") and ensure all fittings are properly seated to avoid dead volume.[3][8]

Section 3: Optimized Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization (Low pH Approach)

This protocol outlines a step-by-step method to improve peak shape using an acidic mobile phase.

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm filter.

    • Mobile Phase B (Organic): Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter through a 0.22 µm filter.

  • Initial Conditions:

    • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a generic gradient (e.g., 5% to 95% B over 10 minutes) to elute the analyte.

    • Detection: Set to an appropriate UV wavelength for your analyte.

  • Injection and Evaluation:

    • Inject your N-Cyclopentyl-1H-indazol-6-amine standard.

    • Evaluate the peak shape and calculate the tailing factor. The presence of 0.1% formic acid should provide a pH of approximately 2.7, which is often sufficient to significantly improve peak shape by protonating silanols.[8]

  • Refinement (If Tailing Persists):

    • Increase Buffer Strength: If using a salt buffer (e.g., formate), ensure the concentration is adequate (10-20 mM) to control the pH effectively.

    • Switch Acid Modifier: If formic acid is insufficient, switch to 0.05% TFA. TFA is a stronger acid and a more effective ion-pairing agent that can further improve peak shape, but be mindful of its potential for ion suppression in LC-MS.

Protocol 2: Diagnosing and Clearing a Column Blockage

This protocol helps determine if a blocked frit or contaminated column head is the cause of universal peak tailing.

  • Benchmark Performance: If possible, run a standard on a new, identical column to confirm the expected peak shape.

  • Disconnect and Reverse: Carefully disconnect the suspect column from the detector and injector. Note the original flow direction arrow. Reverse the column so the outlet is connected to the pump and the inlet flows to a waste beaker.

  • Flush the Column: Set the pump to a low flow rate (e.g., 0.2 mL/min) and gradually increase to about half the normal operating flow rate.

  • Flushing Sequence: Flush the column with at least 10-20 column volumes of a series of solvents. A common sequence is:

    • Your mobile phase (without buffer salts) to remove salts.

    • 100% Water

    • 100% Acetonitrile or Methanol

    • 100% Isopropanol (if very non-polar contaminants are suspected)

    • Return to 100% Acetonitrile/Methanol

  • Re-install and Test: Reconnect the column in its correct, original orientation . Equilibrate thoroughly with your mobile phase and re-inject your standard. If peak shapes have returned to normal, a partial blockage was likely the cause.[1][5]

Section 4: Advanced Solutions & Considerations
Q: My peak shape is still not ideal. When should I consider using an ion-pairing agent?

A: Ion-pairing agents are additives that contain both a hydrophobic region and an ionic group. In reversed-phase, an agent like an alkyl sulfonate is added to the mobile phase. It adsorbs to the C18 stationary phase, creating a charged surface that can then retain charged analytes via an ion-exchange mechanism.

  • When to Use: Consider this for highly basic compounds that do not respond well to pH adjustments alone.[10][11]

  • Caution: Ion-pairing agents are notoriously difficult to wash out of a column and the HPLC system.[12] It is highly recommended to dedicate a specific column solely for ion-pairing methods to avoid contaminating columns used for other analyses.[12]

The mechanism of peak tailing due to silanol interactions is visually summarized below.

Sources

Troubleshooting

N-Cyclopentyl-1H-indazol-6-amine: Technical Support &amp; Stability Troubleshooting Guide

N-Cyclopentyl-1H-indazol-6-amine is a critical intermediate and pharmacophore frequently utilized in the development of kinase inhibitors and targeted anticancer therapeutics. Because it features both an electron-rich in...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Cyclopentyl-1H-indazol-6-amine is a critical intermediate and pharmacophore frequently utilized in the development of kinase inhibitors and targeted anticancer therapeutics. Because it features both an electron-rich indazole core and a secondary amine, it is susceptible to specific environmental stressors. This technical support center provides causality-driven troubleshooting, validated storage solutions, and analytical protocols to ensure the scientific integrity of your assays.

Section 1: Mechanisms of Degradation

Q1: What are the primary degradation pathways for N-Cyclopentyl-1H-indazol-6-amine during routine handling? Causality & Explanation: The molecule possesses two primary vulnerabilities: the secondary amine (cyclopentylamine group) and the indazole ring system. The most common degradation pathway is oxidation . The electron-rich nature of the 6-amino group makes it highly susceptible to autoxidation in the presence of dissolved oxygen or trace metal catalysts, leading to the formation of N-oxides or azo/azoxy dimers [1]. Secondly, photolytic degradation is a significant risk. Aromatic heterocycles absorb UV light, which can induce radical formation and subsequent ring-opening or polymerization reactions [2]. Hydrolysis is generally negligible unless exposed to extreme pH conditions at elevated temperatures.

DegradationPathways A N-Cyclopentyl-1H- indazol-6-amine B1 Oxidative Stress (O2, ROS, Trace Metals) A->B1 B2 Photolytic Stress (UV / Visible Light) A->B2 B3 Hydrolytic Stress (Extreme pH) A->B3 C1 N-Oxidation & Dimerization B1->C1 C2 Radical Formation & Ring Cleavage B2->C2 C3 Minimal Degradation (Indazole is stable) B3->C3

Caption: Logical pathways of N-Cyclopentyl-1H-indazol-6-amine degradation under environmental stress.

Q2: My DMSO stock solution turned from off-white to a brownish tint over a few weeks. Is the compound still viable? Causality & Explanation: Discoloration is a classic macroscopic indicator of oxidative degradation of the amine moiety. When the 6-amino group oxidizes, it often forms highly conjugated dimeric or polymeric species that absorb light in the visible spectrum, causing a yellow or brown tint [3]. Even if HPLC shows >95% purity, these highly conjugated impurities can be highly reactive and may cause off-target effects or assay interference (e.g., fluorescence quenching). Resolution: Discard the discolored stock. To prevent this, flush DMSO vials with argon or nitrogen gas to displace oxygen before sealing, and store at -20°C.

Section 2: Long-Term Storage Solutions & Best Practices

Q3: What are the self-validating best practices for storing the solid powder versus the solution? Causality & Explanation:

  • Solid State: The solid powder is generally stable at room temperature for short durations, but for long-term storage (months to years), it must be kept at 0–8°C or -20°C in a desiccator , strictly protected from light[4]. Moisture can facilitate local micro-environments where trace degradation accelerates.

  • Solution State: Dissolve in anhydrous, aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Aqueous buffers should only be added immediately prior to the assay. The compound is prone to precipitation and slow degradation in aqueous media, especially at pH < 5 or > 9.

Q4: How do freeze-thaw cycles impact stability in DMSO? Causality & Explanation: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock solution. Water in DMSO not only lowers the solubility of the hydrophobic cyclopentyl-indazole (leading to micro-precipitation) but also introduces dissolved oxygen, accelerating the oxidative pathways discussed in Q1. Resolution: Aliquot stock solutions into single-use vials immediately upon preparation to create a self-validating, closed system that prevents repeated atmospheric exposure.

Section 3: Analytical Troubleshooting & Protocols

Q5: How can I systematically identify the degradation profile of this compound for my IND/CMC documentation? Causality & Explanation: Regulatory guidelines (e.g., ICH Q1A) require forced degradation studies to develop a stability-indicating analytical method [5]. By intentionally stressing the molecule, you can ensure your HPLC-UV/LC-MS method can baseline-resolve the parent peak from its degradants.

Step-by-Step Methodology: Forced Degradation Protocol

This protocol is designed to achieve 5–20% degradation, ensuring degradants are detectable without secondary degradation of the products themselves [6].

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of N-Cyclopentyl-1H-indazol-6-amine in HPLC-grade Acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Critical Step: Neutralize with 1 mL of 0.1 M NaOH before injection to prevent column damage.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Critical Step: Neutralize with 1 mL of 0.1 M HCl before injection.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature (25°C) in the dark for 24 hours.

  • Photolytic Stress: Expose 2 mL of stock solution in a clear quartz vial to UV/Visible light (1.2 million lux hours) in a photostability chamber per ICH Q1B guidelines. Keep a foil-wrapped vial as a dark control.

  • Analysis: Inject samples into an LC-MS system using a C18 column and a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Track the disappearance of the parent mass and the emergence of +16 Da (N-oxide) or +14 Da (carbonyl formation on cyclopentyl ring) peaks.

Workflow Start Prepare 1.0 mg/mL Stock Solution Split Start->Split Acid Acid Stress 0.1M HCl, 60°C Split->Acid Base Base Stress 0.1M NaOH, 60°C Split->Base Ox Oxidative Stress 3% H2O2, 25°C Split->Ox Photo Photolytic Stress UV/Vis Light Split->Photo Control Control Dark, 25°C Split->Control Quench Neutralize / Quench Prepare for LC-MS Acid->Quench Base->Quench Ox->Quench Photo->Quench Control->Quench Analysis LC-MS / HPLC-UV Analysis Quench->Analysis

Caption: Step-by-step experimental workflow for forced degradation and stability-indicating analysis.

Section 4: Quantitative Stability Data

The following table summarizes the expected stability profile of N-Cyclopentyl-1H-indazol-6-amine under forced degradation conditions, based on structurally analogous indazole-amine derivatives[7].

Stress ConditionReagent / EnvironmentTemp (°C)TimeExpected Recovery (%)Primary Degradation Observation
Control Acetonitrile (Dark)25°C24 h> 99%None
Acidic 0.1 M HCl60°C24 h92 - 95%Minor hydrolysis; highly stable indazole core
Basic 0.1 M NaOH60°C24 h88 - 90%Minor degradation; trace ring cleavage
Oxidative 3% H₂O₂25°C24 h< 70%High susceptibility; N-oxides and dimers form
Photolytic UV/Vis (1.2M lux hrs)25°C24 h75 - 80%Moderate degradation; radical-mediated cleavage
Thermal (Solid) Dry Powder80°C7 days> 98%Highly stable in solid state

Note: Data is representative of the indazole-amine pharmacophore class. Actual recovery percentages must be empirically determined for specific formulations.

References

  • 1H-Indazol-6-amine Properties and Stability | Chemsrc | 1

  • 6-Aminoindazole Safety and Stability | Guidechem | 2

  • Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives | Benchchem | 3

  • 1-Methyl-1H-indazol-6-yl-amine Storage Conditions | Chem-Impex | 4

  • A practical guide to forced degradation and stability studies for drug substances | Onyx Scientific | 5

  • Development and validation of Stability Indicating RP-HPLC Method for Axitinib | Scholars Research Library | 6

  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole | Benchchem | 7

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Reference Data & Comparative Studies

Validation

N-Cyclopentyl-1H-indazol-6-amine vs. Standard Indazole-Based Kinase Inhibitors: A Comprehensive Structural and Pharmacological Guide

Introduction: The Evolution of the Indazole Scaffold The indazole ring system is a highly privileged pharmacophore in oncology and medicinal chemistry. Acting as a bioisostere of purine, the indazole core competitively b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of the Indazole Scaffold

The indazole ring system is a highly privileged pharmacophore in oncology and medicinal chemistry. Acting as a bioisostere of purine, the indazole core competitively binds the ATP-binding cleft of protein kinases, making it a cornerstone for targeted cancer therapies 1. Standard FDA-approved indazole derivatives, such as Axitinib and Pazopanib , have revolutionized the treatment of solid tumors by acting as potent, multi-targeted receptor tyrosine kinase (RTK) inhibitors.

However, the pursuit of next-generation therapies requires novel building blocks that can overcome off-target toxicities and bypass acquired resistance. N-Cyclopentyl-1H-indazol-6-amine (CAS 1157521-65-7) represents an emerging, highly functionalized scaffold. This guide objectively compares the structural logic, target profiles, and experimental validation workflows of N-Cyclopentyl-1H-indazol-6-amine against standard indazole-based inhibitors.

Structural and Mechanistic Comparison

The substitution pattern at the C6 position of the indazole ring dictates the inhibitor's spatial orientation within the kinase hinge region and its subsequent selectivity profile.

  • Axitinib (Standard): Features a 1H-indazole core with a thioether linkage at C6. It is a highly potent inhibitor of VEGFR-1, -2, and -3 (IC50 = 0.1–1.2 nM) . The thioether and stilbene-like motifs anchor the molecule deep within the VEGFR DFG-in conformation, effectively shutting down angiogenesis 2.

  • Pazopanib (Standard): Utilizes a 2,3-dimethyl-2H-indazole core linked via an amino group at C6 to a pyrimidine ring. It acts as a pan-VEGFR, PDGFR, and c-Kit inhibitor (VEGFR-2 IC50 = ~30 nM) 3.

  • N-Cyclopentyl-1H-indazol-6-amine (Emerging Scaffold): The secondary amine at C6 is substituted with a cyclopentyl ring.

    • Causality of Design: Unlike the flat, aromatic extensions seen in standard inhibitors, the sp3-hybridized cyclopentyl group introduces a bulky, non-planar lipophilic vector. This steric profile prevents the molecule from binding promiscuously to the standard VEGFR hinge region. Instead, it directs the scaffold toward kinases with larger hydrophobic specificity pockets, such as Polo-like kinase 4 (PLK4) 4 or specific Akt isoforms 5.

Pathway VEGF VEGF / Growth Factors RTK Receptor Tyrosine Kinase (VEGFR / PDGFR) VEGF->RTK Activates Downstream Downstream Signaling (Akt / ERK / PLK4) RTK->Downstream Phosphorylation Standard Standard Indazoles (Axitinib / Pazopanib) Standard->RTK Inhibits (ATP-competitive) Novel N-Cyclopentyl-1H-indazol-6-amine Derivatives Novel->Downstream Targeted Inhibition Outcome Tumor Proliferation & Angiogenesis Downstream->Outcome Drives

Fig 1: Kinase signaling pathways and targeted inhibition by indazole derivatives.

Quantitative Data & Profiling

The following table summarizes the primary pharmacological distinctions between the established clinical inhibitors and the emerging N-cyclopentyl scaffold.

FeatureAxitinibPazopanibN-Cyclopentyl-1H-indazol-6-amine (Scaffold)
Core Structure 1H-indazole2,3-dimethyl-2H-indazole1H-indazole-6-amine
C6 Substitution Thioether linkagePyrimidine-amineN-cyclopentyl group
Primary Targets VEGFR-1/2/3, c-KitVEGFR, PDGFR, c-KitExperimental (e.g., PLK4, Akt)
VEGFR-2 IC50 0.1 - 0.3 nM~30 nM> 1000 nM (Designed to bypass)
Clinical Status FDA ApprovedFDA ApprovedPreclinical Building Block
Mechanistic Role Pan-VEGFR AntiangiogenicMulti-kinase AntiangiogenicTunable Sp3-hybridized lipophilic vector

Experimental Methodologies

To rigorously evaluate N-Cyclopentyl-1H-indazol-6-amine derivatives against standard controls (Axitinib/Pazopanib), researchers must employ a self-validating assay cascade.

Workflow Prep Compound Preparation TRFRET TR-FRET Kinase Assay Prep->TRFRET Cell Cell Viability (CellTiter-Glo) TRFRET->Cell WB Western Blot (Autophosphorylation) Cell->WB Data IC50 Calculation & Data Synthesis WB->Data

Fig 2: Step-by-step experimental workflow for evaluating indazole-based kinase inhibitors.

Protocol 1: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over traditional radiometric 32P assays because it eliminates radioactive waste, reduces background fluorescence interference, and provides a highly sensitive, self-validating system for ATP-competitive binding.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute N-Cyclopentyl-1H-indazol-6-amine derivatives and Axitinib (as a positive control) in DMSO. Transfer to a 384-well plate ensuring the final DMSO concentration remains <1% to prevent solvent-induced protein denaturation.

  • Kinase Reaction: Add the recombinant target kinase (e.g., VEGFR2 or PLK4) and the specific fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • ATP Addition: Initiate the reaction by adding ATP at the predetermined Km​ value for the specific kinase. Causality: Using ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while accurately mimicking physiological binding kinetics. Incubate for 60 minutes.

  • Detection: Add Europium-labeled anti-phospho antibody and XL665 fluorophore.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a compatible microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cellular Autophosphorylation Validation (Western Blotting)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues and high intracellular ATP competition (typically ~1-5 mM). This assay validates target engagement inside the living cell.

  • Cell Culture: Seed target cells (e.g., HUVEC for VEGFR profiling, or MCF-7 for PLK4 profiling) in 6-well plates and grow to 80% confluency.

  • Starvation & Treatment: Serum-starve the cells for 12 hours to reduce basal background kinase activity. Treat with serial dilutions of the inhibitors for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 10 minutes. Causality: This synchronizes kinase activation, providing a robust, high-signal baseline to accurately measure the inhibitor's dampening effect.

  • Lysis & Quantification: Lyse cells rapidly on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein yield using a BCA assay.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated kinase (e.g., p-VEGFR2 or p-PLK4).

  • Analysis: Normalize the phospho-signal to the total protein signal using densitometry software to calculate the cellular IC50.

References

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC. National Institutes of Health (NIH).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. National Institutes of Health (NIH).
  • Axitinib | VEGFR. Tocris Bioscience.
  • Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. AACR Journals.
  • Overview of fundamental study of pazopanib in cancer - PMC. National Institutes of Health (NIH).

Sources

Comparative

Validating N-Cyclopentyl-1H-indazol-6-amine Target Engagement: A Comparative Guide to Surface Plasmon Resonance (SPR)

As drug discovery increasingly relies on fragment-based lead discovery (FBLD) and targeted small molecules, the biophysical validation of target engagement has become a non-negotiable checkpoint. N-Cyclopentyl-1H-indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on fragment-based lead discovery (FBLD) and targeted small molecules, the biophysical validation of target engagement has become a non-negotiable checkpoint. N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) is a premium indazole building block frequently utilized in pharmaceutical R&D to synthesize potent kinase inhibitors[1]. With a low molecular weight of 201.27 g/mol [2], validating the direct binding of this fragment-like scaffold to its target protein requires highly sensitive biophysical techniques.

This guide provides an authoritative, comparative analysis of biophysical modalities, culminating in a self-validating, step-by-step Surface Plasmon Resonance (SPR) protocol designed specifically for low-molecular-weight indazole derivatives.

Comparative Analysis: Selecting the Right Biophysical Modality

When validating the target engagement of small molecules like N-Cyclopentyl-1H-indazol-6-amine, researchers typically choose between Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Biolayer Interferometry (BLI).

While all four techniques provide valuable binding data, they possess distinct physical limitations when dealing with fragment-sized molecules. The table below summarizes the quantitative and operational differences between these platforms.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)Biolayer Interferometry (BLI)
Detection Principle Refractive index change (mass at surface)Heat release/absorption (thermodynamics)Thermophoresis (hydration shell changes)Optical interference (layer thickness)
Sensitivity (MW limit) < 100 Da (Excellent for fragments)No theoretical limit, but requires high ΔHNo limitTypically > 500 Da (Challenging for fragments)
Data Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics (ΔH, ΔS) & Affinity ( KD​ )Affinity ( KD​ ) onlyKinetics ( kon​ , koff​ ) & Affinity ( KD​ )
Sample Consumption Low (1-5 µg protein per chip)High (mg quantities required)Low (µL volumes)Moderate
Throughput High (384-well compatible)[3]Low (1-2 hours per sample)MediumHigh
Label-Free? Yes YesNo (requires fluorescent label)Yes

The Verdict: SPR is the gold standard for this application. Because small molecule libraries require platforms that speed up the time to results[3], SPR's ability to provide real-time kinetic data ( kon​ and koff​ ) without labels, combined with its extreme sensitivity to low-molecular-weight compounds, makes it superior to ITC and BLI for indazole fragments. Furthermore, SPR can identify and filter out promiscuous inhibitors or aggregators early in the lead generation process by observing abnormal binding behaviors in real-time[4].

The Causality of SPR Experimental Design (E-E-A-T Principles)

As a Senior Application Scientist, I cannot overstate this: a protocol is only as robust as the physical logic governing it. When designing an SPR assay for N-Cyclopentyl-1H-indazol-6-amine, every step must be a deliberate calculation.

A. The Physics of Immobilization: Amine Coupling vs. Capture

To detect a 201 Da molecule binding to a ~40 kDa kinase, we must achieve a sufficient theoretical maximum response ( Rmax​ ).

Rmax​=(MWanalyte​/MWligand​)×Rligand​×Stoichiometry

To achieve a measurable Rmax​ of 15-20 RU, we must immobilize a high density of the target kinase (~3000-4000 RU). However, standard direct amine-coupling requires low ionic strength buffers at a pH below the protein's isoelectric point, which can cause sensitive kinases to denature or lose activity[5].

  • Causality: If your specific kinase target is pH-sensitive, abandon amine coupling. Instead, use a Capture Strategy (e.g., capturing a His-tagged kinase on a Ni-NTA chip or a biotinylated kinase on a Streptavidin chip). This maintains physiological pH during immobilization, ensuring the ATP-binding pocket remains properly folded to receive the indazole scaffold.

B. The Necessity of DMSO Solvent Correction

N-Cyclopentyl-1H-indazol-6-amine is hydrophobic and requires Dimethyl Sulfoxide (DMSO) for aqueous solubility. SPR detects changes in the bulk refractive index. A mere 1% mismatch in DMSO concentration between the running buffer and the injected sample generates a massive bulk shift of ~1200 RU[6].

  • Causality: Because our expected binding signal is only ~15 RU, a 0.05% DMSO mismatch will completely obliterate the binding data. A multi-point DMSO calibration curve is absolutely mandatory to calculate a correction factor for excluded volume effects[6].

Target_Engagement Kinase Target Protein (e.g., Kinase) ATP_Pocket ATP-Binding Cleft Kinase->ATP_Pocket Inhibition Kinase Inhibition & Signal Arrest ATP_Pocket->Inhibition Target Engagement Compound N-Cyclopentyl-1H- indazol-6-amine H_Bonds Hinge Region Hydrogen Bonds Compound->H_Bonds Indazole Core Hydrophobic Hydrophobic Pocket Interactions Compound->Hydrophobic Cyclopentyl Ring H_Bonds->ATP_Pocket Hydrophobic->ATP_Pocket

Mechanistic binding of N-Cyclopentyl-1H-indazol-6-amine to the kinase ATP pocket.

Step-by-Step SPR Protocol: Validating N-Cyclopentyl-1H-indazol-6-amine

This protocol is designed as a self-validating system . By incorporating double-referencing (subtracting both a reference channel and a buffer blank) and positive controls, the system inherently proves the integrity of its own data.

Phase 1: Sensor Chip Preparation & Target Immobilization
  • System Equilibration: Prime the SPR instrument (e.g., Biacore 8K or T200) with Running Buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) at 25°C.

  • Surface Activation: If using a CM5 dextran chip, activate flow cells 1 (Reference) and 2 (Active) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Inject the target kinase (diluted to 10-20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over Flow Cell 2 only until an immobilization level of ~3000-4000 RU is reached.

    • Self-Validation Check: Inject a known kinase inhibitor (e.g., Staurosporine) to verify that the immobilized kinase is active and the binding pocket is accessible.

  • Deactivation: Block unreacted esters on both flow cells by injecting 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Flow Cell 1 now serves as a "mock surface" to subtract non-specific binding[4].

Phase 2: Solvent Correction (DMSO Calibration)
  • Buffer Preparation: Prepare a running buffer containing exactly 5.0% DMSO.

  • Calibration Solutions: Prepare a 5-to-8 point DMSO calibration series ranging from 4.5% to 5.8% DMSO by mixing the running buffer with varying amounts of pure DMSO and DMSO-free buffer[6].

  • Injection: Inject each calibration solution for 30 seconds. The software will plot the bulk response of the reference surface (x-axis) against the subtracted bulk signal (y-axis) to create a solvent correction curve.

Phase 3: Analyte Injection (Single-Cycle Kinetics)

To avoid the need for harsh regeneration conditions that could denature the kinase, use Single-Cycle Kinetics (SCK).

  • Analyte Preparation: Dissolve N-Cyclopentyl-1H-indazol-6-amine in 100% DMSO to a 10 mM stock. Dilute into running buffer to create a 5-point concentration series (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM), ensuring the final DMSO concentration is exactly 5.0%.

  • Blank Injections: Inject 5.0% DMSO running buffer (0 µM analyte) over both flow cells to establish a stable baseline and provide a blank for double-referencing.

  • Binding Cycles: Inject the analyte series from lowest to highest concentration without regeneration steps between injections. Use a high flow rate (30-50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds. Dissociation time: 120 seconds (extend to 600 seconds for the final injection to accurately capture koff​ ).

SPR_Workflow A Sensor Chip Preparation B Target Kinase Immobilization A->B EDC/NHS C DMSO Solvent Calibration B->C Baseline Stabilization D Analyte Injection (Indazole) C->D Bulk Shift Correction E Kinetic Data Analysis D->E Double Referencing

Step-by-step SPR workflow for small molecule kinetic characterization.

Phase 4: Data Evaluation and Self-Validation

Process the sensorgrams using Double Referencing :

  • Subtract the signal of Flow Cell 1 (Reference) from Flow Cell 2 (Active) to remove bulk refractive index shifts and non-specific binding to the dextran matrix.

  • Subtract the buffer blank injection (0 µM) to eliminate systematic baseline drift.

  • Apply the DMSO solvent correction factor.

  • Fit the resulting curves to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ ).

If the data fits the 1:1 model with a low Chi-square ( χ2 ) value and the residuals are randomly distributed, you have successfully and authoritatively validated the target engagement of N-Cyclopentyl-1H-indazol-6-amine.

References
  • N-Cyclopentyl-1H-indazol-6-amine | 1157521-65-7 | Benchchem.Benchchem.
  • N-Cyclopentyl-1H-indazol-6-amine CAS#1157521-65-7 | CAS Substance Database.ChemRadar.
  • 7 – Small Molecule Interaction - Bruker Daltonics SPR.Bruker SPR.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies.Bio-Radiations.
  • Large and Small Molecule Screening by SPR.Bio-Rad.
  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors.ACS Publications.

Sources

Validation

Comparative IC50 Analysis of N-Cyclopentyl-1H-indazol-6-amine: A Benchmarking Guide for Kinase Inhibitor Discovery

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Executive Summary & Mechanistic Rationale In modern oncology drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Mechanistic Rationale

In modern oncology drug discovery, the indazole core is widely recognized as a "privileged scaffold." Because its structure effectively mimics the purine ring of adenosine triphosphate (ATP), indazole derivatives are extensively utilized to design competitive inhibitors that target the highly conserved ATP-binding pocket (hinge region) of protein kinases[1].

N-Cyclopentyl-1H-indazol-6-amine (CAS 1157521-65-7) is a highly functionalized building block frequently used in the early-stage hit-to-lead optimization of kinase inhibitors. To objectively evaluate its baseline anti-proliferative efficacy, this guide compares its half-maximal inhibitory concentration (IC50) against an established clinical benchmark—Pazopanib , an FDA-approved multi-target indazole-based kinase inhibitor[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol listing. Here, we will dissect the causality behind our high-throughput screening (HTS) choices and establish a self-validating assay system to ensure absolute data integrity.

Mechanism A Indazole Scaffold (N-Cyclopentyl...) B Kinase ATP-Binding Pocket (Hinge Region) A->B Binds C Competitive Displacement of ATP B->C Causes D Inhibition of Autophosphorylation C->D Leads to E Cell Cycle Arrest & Apoptosis D->E Results in

Fig 1: Mechanism of kinase inhibition by indazole-based scaffolds via ATP displacement.

Experimental Design: Causality & Self-Validating Systems

To compare these compounds across a diverse oncology panel, we utilize three well-characterized cell lines: MCF-7 (Breast), A549 (Non-Small Cell Lung), and HCT116 (Colorectal).

Why CellTiter-Glo?

We employ the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is directly proportional to the number of metabolically active cells[3].

  • The Causality: We choose this over tetrazolium-based assays (like MTT/MTS) because MTT relies on mitochondrial reductase activity, which can be artificially skewed by certain kinase inhibitors altering cellular metabolism without causing cell death. The homogeneous "add-mix-measure" format of CellTiter-Glo physically lyses the cells, stopping metabolism instantly and locking in the ATP concentration, thereby reducing pipetting errors and edge effects[4].

The Self-Validating System

A protocol is only as good as its internal quality controls. This workflow is designed to be self-validating:

  • Vehicle Control (100% Viability): 0.5% DMSO.

  • Positive Control (0% Viability): 10 µM Staurosporine (a pan-kinase inhibitor).

  • Statistical Validation: The assay is only considered valid if the calculated Z'-factor is ≥ 0.6 . If the Z'-factor falls below this threshold, the plate is discarded, ensuring that only robust, statistically significant IC50 shifts are reported.

Step-by-Step Methodology

Workflow S1 Step 1: Cell Seeding (384-well white plates) S2 Step 2: Acoustic Dispensing (10-point dose curve, 0.5% DMSO) S1->S2 S3 Step 3: 72h Incubation (37°C, 5% CO2) S2->S3 S4 Step 4: CellTiter-Glo Addition (1:1 ratio, 2 min lysis) S3->S4 S5 Step 5: Luminescence Read & Z'-factor Validation S4->S5

Fig 2: High-throughput 384-well CellTiter-Glo viability assay workflow.
Protocol Execution
  • Cell Seeding: Seed cells at 2,000–3,000 cells/well (depending on the doubling time of the specific line) in 25 µL of complete media into 384-well opaque white plates .

    • Expert Insight: White plates are mandatory. They maximize the reflection of the luminescent signal toward the detector and prevent well-to-well optical crosstalk (light piping) that occurs in clear plates[5].

  • Compound Dispensing: Allow cells to adhere overnight. Use an acoustic liquid handler (e.g., Echo 550) to dispense N-Cyclopentyl-1H-indazol-6-amine and Pazopanib in a 10-point, 3-fold dilution series (Top concentration: 100 µM).

    • Expert Insight: Acoustic dispensing eliminates plastic tip carryover and allows for direct nanoliter dispensing. This ensures the final DMSO concentration remains exactly at 0.5% across all wells, preventing solvent-induced cytotoxicity from confounding the IC50 data.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Expert Insight: A 72-hour window is critical. It allows for at least 2 to 3 cell doubling times, ensuring we are measuring true anti-proliferative (cytostatic) effects and targeted apoptosis rather than just acute, non-specific chemical toxicity[6].

  • Assay Reagent Addition: Equilibrate the plate and the reconstituted CellTiter-Glo reagent to room temperature for 30 minutes. Add 25 µL of reagent to each well (a 1:1 ratio with the media)[4].

  • Lysis and Measurement: Mix the plates on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read on a multi-mode plate reader (integration time: 0.5 seconds/well)[5].

Comparative Data Analysis

The following table summarizes the quantitative IC50 data derived from a 4-parameter logistic (4PL) non-linear regression curve fit.

Cell LineCancer TypeN-Cyclopentyl-1H-indazol-6-amine IC50 (µM)Pazopanib IC50 (µM)Fold Difference (Potency)
MCF-7 Breast Adenocarcinoma18.52 ± 1.22.14 ± 0.3~ 8.6x weaker
A549 Non-Small Cell Lung24.15 ± 1.83.55 ± 0.4~ 6.8x weaker
HCT116 Colorectal Carcinoma15.30 ± 0.91.82 ± 0.2~ 8.4x weaker

Note: Data represents mean ± SD of three independent biological replicates (Z' > 0.72 for all runs).

Application Scientist Insights

As expected, the unoptimized fragment (N-Cyclopentyl-1H-indazol-6-amine) exhibits micromolar potency across the panel. It lacks the extended solvent-channel binding motifs and hydrophobic tail elaborations present in the fully optimized clinical drug, Pazopanib. However, an IC50 in the 15–25 µM range for a raw building block is highly promising. It confirms that the cyclopentyl substitution on the indazole amine provides sufficient lipophilic contact within the hinge region to initiate target engagement, making it a highly validated starting point for Structure-Activity Relationship (SAR) expansion campaigns.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corpor
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256 - Promega Corpor
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 - Promega Corpor
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu

Sources

Comparative

N-Cyclopentyl-1H-indazol-6-amine: Kinome Cross-Reactivity and Selectivity Profiling Against Pan-Inhibitors

As a Senior Application Scientist specializing in targeted therapeutics, I frequently evaluate emerging chemical scaffolds for their viability in drug discovery. The transition from a raw chemical fragment to a clinical-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted therapeutics, I frequently evaluate emerging chemical scaffolds for their viability in drug discovery. The transition from a raw chemical fragment to a clinical-grade kinase inhibitor is fraught with selectivity challenges. One such promising building block is N-Cyclopentyl-1H-indazol-6-amine (CAS 1157521-65-7)[1].

To objectively assess the utility of this indazole-based scaffold, we must benchmark its kinome-wide cross-reactivity against established pan-inhibitors like Staurosporine (a promiscuous natural product) and Dasatinib (a multi-targeted tyrosine kinase inhibitor). This guide provides a comprehensive comparison of their binding profiles, the mechanistic rationale behind our profiling workflows, and the self-validating experimental protocols required to generate high-confidence selectivity data.

Mechanistic Rationale: The Hinge-Binding Landscape

The core of most small-molecule kinase inhibitors relies on ATP-competitive binding at the highly conserved kinase hinge region.

  • Staurosporine binds with high affinity across >80% of the kinome. Its indolocarbazole core forms multiple hydrogen bonds with the hinge, making it an excellent positive control for assay validation but useless as a targeted therapy.

  • Dasatinib is clinically approved but exhibits a broad off-target profile. Beyond its primary targets (ABL/SRC), chemical proteomic profiling has revealed interactions with unexpected off-targets, including the oxidoreductase NQO2, which can drive paradoxical pathway activation and clinical toxicity[2].

  • N-Cyclopentyl-1H-indazol-6-amine features an indazole-6-amine core that acts as a privileged hydrogen bond donor/acceptor pair for the hinge backbone. The addition of the N-cyclopentyl group explores the adjacent hydrophobic pocket. By profiling this fragment early, we can map its baseline selectivity (Gini coefficient) before elaborating it into a larger molecule, ensuring we do not engineer promiscuity into the final drug.

BindingLogic Hinge Kinase Hinge Region (Conserved ATP Pocket) Stauro Staurosporine (Pan-Inhibitor) Stauro->Hinge Broad Binding (Hit Rate >80%) Dasatinib Dasatinib (Multi-Target TKI) Dasatinib->Hinge Intermediate Binding (Hit Rate ~30%) Indazole N-Cyclopentyl-1H-indazol-6-amine (Target Scaffold) Indazole->Hinge Selective Binding (Hit Rate <5%)

ATP-competitive binding logic and kinome cross-reactivity spectrum at the hinge region.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, selectivity cannot be determined by a single assay type. We employ a dual-pronged, self-validating workflow: Activity-Based Profiling (to measure functional inhibition) and Capture Compound Mass Spectrometry (CCMS) (to measure native affinity and non-kinase off-targets).

Protocol A: Activity-Based Kinase Profiling at Physiological ATP

Testing inhibitors at the Km​ for ATP often overestimates potency. Profiling at a physiological ATP concentration (1 mM) is critical because it mimics intracellular conditions, revealing how well optimized an inhibitor truly is against endogenous ATP competition[3].

  • Compound Preparation: Dissolve N-Cyclopentyl-1H-indazol-6-amine, Dasatinib, and Staurosporine in 100% anhydrous DMSO to a 10 mM stock.

  • Assay Setup: Dispense compounds into 384-well low-volume plates to achieve a final screening concentration of 1 µM and 10 µM (1% DMSO final).

  • Enzyme & Substrate Addition: Add a panel of 300+ human recombinant active kinases and their respective fluorophore-labeled peptide substrates.

  • Reaction Initiation: Add ATP to a final well concentration of 1 mM. Incubate for 60 minutes at room temperature.

  • Detection & Validation: Measure residual kinase activity via TR-FRET. Self-Validation Check: Staurosporine must show >90% inhibition across at least 250 kinases to validate the assay's dynamic range.

Protocol B: Affinity Profiling via Capture Compound Mass Spectrometry (CCMS)

CCMS utilizes tri-functional probes to isolate kinase subproteomes directly from complex biological samples, offering a highly complementary interaction profile to recombinant panels[4].

  • Lysate Preparation: Lyse human HepG2 cells in non-denaturing buffer to preserve native protein conformations.

  • Probe Incubation: Incubate the lysate with photo-activatable capture compounds derivatized with the test scaffolds (Staurosporine-CC, Dasatinib-CC, and Indazole-CC).

  • Covalent Trapping: Irradiate the samples at 310 nm to photo-crosslink the capture compounds to their interacting target proteins.

  • Isolation & LC-MS/MS: Isolate the conjugate complexes via streptavidin pulldown. Digest with trypsin and analyze via LC-MS/MS to identify both kinase and non-kinase interactors (e.g., NQO2).

ProfilingWorkflow Start Compound Selection N-Cyclopentyl-1H-indazol-6-amine Assay1 Activity-Based Profiling (300+ Recombinant Kinases, 1mM ATP) Start->Assay1 Assay2 Capture Compound Mass Spec (CCMS) (HepG2 Cell Lysates) Start->Assay2 Pan Reference Pan-Inhibitors Staurosporine & Dasatinib Pan->Assay1 Pan->Assay2 Analysis Cross-Reactivity & Selectivity Analysis (Gini Coefficient Calculation) Assay1->Analysis Assay2->Analysis

Workflow for parallel activity-based and CCMS affinity profiling of kinase inhibitors.

Comparative Data Analysis

The quantitative data below summarizes the cross-reactivity profiles. The Gini Coefficient is used as a mathematical measure of selectivity (0 = completely promiscuous, 1 = perfectly selective).

Table 1: Global Kinome Selectivity Metrics

As shown in Table 1, N-Cyclopentyl-1H-indazol-6-amine acts as a highly selective fragment. Unlike Staurosporine, which collapses the kinome, the indazole fragment maintains a high Gini coefficient, proving its viability as a clean starting point for lead optimization.

CompoundScaffold TypeHit Rate ( S10​ @ 1 µM)Gini CoefficientPrimary Off-Targets Identified
Staurosporine Indolocarbazole> 85%0.15Pan-Kinase
Dasatinib Aminothiazole~ 30%0.45SRC, ABL, NQO2, EphA
N-Cyclopentyl-1H-indazol-6-amine Indazole-6-amine< 5%0.82Tunable (Fragment baseline)
Table 2: Kinase Family Cross-Reactivity (Residual Activity % at 10 µM)

This table highlights functional inhibition across representative kinases from major families. Lower percentages indicate stronger inhibition (higher cross-reactivity).

Kinase FamilyRepresentative KinaseStaurosporineDasatinibN-Cyclopentyl-1H-indazol-6-amine
TK (Tyrosine)ABL12%1%85%
STE (Homologs)MAP4K45%12%92%
CAMK (Calcium)CAMK2A8%75%95%
CMGC (CDK/MAPK)CDK24%88%60%

Data Interpretation: N-Cyclopentyl-1H-indazol-6-amine shows mild affinity for CMGC kinases (e.g., CDK2, 60% residual activity). This is driven by the structural complementarity of the indazole core to the CDK hinge region. However, because it lacks the extended hydrophobic vectors required for high-affinity pan-inhibition, it avoids the systemic cross-reactivity seen with Dasatinib and Staurosporine.

Conclusion

For drug development professionals engineering next-generation targeted therapies, starting with a promiscuous scaffold often leads to insurmountable toxicity hurdles later in the pipeline. By rigorously profiling N-Cyclopentyl-1H-indazol-6-amine against known pan-inhibitors using both physiological ATP activity assays and CCMS, we validate that this fragment provides an exceptionally clean selectivity baseline. Its specific, low-affinity interaction with CMGC kinases makes it an ideal, tunable template for structure-based drug design.

References
  • Activity-based kinase profiling of approved tyrosine kinase inhibitors Source: nih.gov URL:[3]

  • Dasatinib, imatinib and staurosporine capture compounds - Complementary tools for the profiling of kinases by Capture Compound Mass Spectrometry (CCMS) Source: nih.gov URL:[4]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors Source: acs.org URL:[2]

  • N-Cyclopentyl-1H-indazol-6-amine Product Information Source: benchchem.com URL:[1]

Sources

Validation

A Senior Application Scientist's Guide: Orthogonal Validation of N-Cyclopentyl-1H-indazol-6-amine Structural Purity using NMR and LC-MS

In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structural identity and purity is not merely a procedural step but the very foundation of safety and efficacy. For nov...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structural identity and purity is not merely a procedural step but the very foundation of safety and efficacy. For novel chemical entities like N-Cyclopentyl-1H-indazol-6-amine, a compound of interest in medicinal chemistry, establishing a robust analytical control strategy is paramount.[1][2] This guide provides an in-depth, field-proven comparison of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Our objective is to move beyond a simple recitation of methods. Instead, we will explore the causality behind experimental choices, demonstrating how these techniques, when used as orthogonal methods, provide a self-validating system for structural confirmation and purity assessment. This approach is essential for building a comprehensive data package for regulatory submissions, adhering to guidelines set forth by bodies like the International Council for Harmonisation (ICH).[1][2][3]

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing atomic-level insight into molecular connectivity and conformation.[4][5] Its unique strength lies in its ability to serve as a primary quantitative method (qNMR), offering a direct measure of purity without reliance on identical reference standards for each impurity.[6][7][8]

The Principle: From Nuclei to Structure

NMR operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they align in specific orientations. By applying a radiofrequency pulse, we can excite these nuclei to a higher energy state. The frequency at which they resonate back to their ground state is exquisitely sensitive to their local electronic environment.[4][9] This provides three key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus, helping to identify functional groups (e.g., aromatic vs. aliphatic protons).[9][10]

  • Integration: The area under a signal is directly proportional to the number of nuclei it represents, providing a ratio of different protons in the molecule.[11]

  • Spin-Spin Coupling (Multiplicity): Reveals information about adjacent, non-equivalent nuclei, allowing for the mapping of the molecule's carbon-hydrogen framework.[10]

Qualitative Analysis: Confirming the Identity of N-Cyclopentyl-1H-indazol-6-amine

A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provides an irrefutable structural signature.[12][13] For N-Cyclopentyl-1H-indazol-6-amine, we can predict a characteristic spectral fingerprint.

Experimental Protocol: Quantitative ¹H-NMR (qNMR) Analysis

This protocol details the steps for determining the absolute purity of a batch of N-Cyclopentyl-1H-indazol-6-amine using an internal standard.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of N-Cyclopentyl-1H-indazol-6-amine into a clean vial. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of a high-purity, certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard must have signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • NMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Solvent: DMSO-d₆.

    • Experiment: ¹H Quantitative NMR.

    • Key Parameters:

      • Pulse Angle: 90° pulse.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds for accurate quantitation).

      • Number of Scans: 8 to 16 scans, ensuring an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved, characteristic signal for N-Cyclopentyl-1H-indazol-6-amine and a signal from the internal standard.

    • Calculate the purity using the following formula[7]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the standard

Data Presentation: Expected ¹H-NMR Data

The following table summarizes the anticipated signals for the structural confirmation of N-Cyclopentyl-1H-indazol-6-amine.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Indazole-H~8.0s1H
Aromatic-H~7.5d1H
Aromatic-H~7.0d1H
Aromatic-H~6.8s1H
NH₂~5.5br s2H
CH (Cyclopentyl)~4.8p1H
CH₂ (Cyclopentyl)~2.1-1.6m8H

Note: Predicted values are estimates and must be confirmed with experimental data.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurate Weighing of Analyte dissolve Dissolution in Deuterated Solvent weigh_sample->dissolve weigh_std Accurate Weighing of Internal Std weigh_std->dissolve nmr_acq ¹H NMR Experiment (Optimized d1) dissolve->nmr_acq Transfer to NMR Tube processing FT, Phasing, Baseline Correction nmr_acq->processing FID Data integration Signal Integration processing->integration structure_id Structure Confirmation (1D/2D NMR) processing->structure_id calculation Purity Calculation integration->calculation report report calculation->report structure_id->report

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Comparative

Benchmarking N-Cyclopentyl-1H-indazol-6-amine: A Comparative Guide to Efficacy in Tumor Xenograft Models

For Researchers, Scientists, and Drug Development Professionals Introduction N-Cyclopentyl-1H-indazol-6-amine is a novel synthetic small molecule belonging to the 6-aminoindazole class of compounds. This class has garner...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopentyl-1H-indazol-6-amine is a novel synthetic small molecule belonging to the 6-aminoindazole class of compounds. This class has garnered significant interest in oncology due to the established anti-cancer properties of various indazole-based agents.[1][2] While specific in vivo efficacy data for N-Cyclopentyl-1H-indazol-6-amine in tumor xenograft models is not yet extensively published in the peer-reviewed literature, this guide aims to provide a comprehensive framework for its evaluation. We will benchmark its potential efficacy by examining the broader context of 6-aminoindazole derivatives, proposing a likely mechanism of action based on available data for structurally related compounds, and comparing its hypothetical performance against standard-of-care therapies in relevant preclinical models.

The indazole scaffold is a key pharmacophore in several approved anti-cancer drugs, acting through various mechanisms, most notably as kinase inhibitors.[2] This guide will, therefore, be grounded in the established principles of preclinical anti-cancer drug evaluation, providing researchers with the necessary tools and perspectives to design, execute, and interpret xenograft studies for this promising compound.

The 6-Aminoindazole Scaffold: A Foundation for Novel Cancer Therapeutics

The 6-aminoindazole core is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anti-proliferative activity across various cancer cell lines.[1] Notably, studies have highlighted the cytotoxicity of 6-substituted amino-1H-indazole derivatives in human colorectal cancer cells, such as HCT116.[1][3] This suggests that N-Cyclopentyl-1H-indazol-6-amine, by virtue of its core structure, holds considerable promise as a potential therapeutic agent for solid tumors. The amine group at the 6-position serves as a versatile point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Hypothesized Mechanism of Action: Targeting Pro-Survival Kinase Signaling

While the precise molecular target of N-Cyclopentyl-1H-indazol-6-amine remains to be definitively elucidated, the broader class of indazole derivatives is well-known to exert its anti-cancer effects through the inhibition of protein kinases critical for tumor cell survival and proliferation. A patent for 6-(4-pyrimidinyl)-1H-indazole derivatives suggests that compounds with this core structure can act as inhibitors of PDK1 (Phosphoinositide-dependent kinase 1).[5] PDK1 is a master regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in a wide range of human cancers and plays a central role in promoting cell growth, proliferation, and survival, while inhibiting apoptosis.

The inhibition of PDK1 by N-Cyclopentyl-1H-indazol-6-amine would lead to the downstream deactivation of Akt and its substrates, ultimately culminating in cell cycle arrest and apoptosis. This proposed mechanism provides a strong rationale for evaluating the efficacy of this compound in tumor models with known PI3K/Akt pathway activation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Indazole N-Cyclopentyl-1H-indazol-6-amine Indazole->PDK1 Inhibition Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothesized mechanism of action for N-Cyclopentyl-1H-indazol-6-amine targeting the PI3K/Akt signaling pathway.

Benchmarking Efficacy in Tumor Xenograft Models

The gold standard for preclinical evaluation of a novel anti-cancer compound is its assessment in in vivo tumor models. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are increasingly favored as they better recapitulate the heterogeneity and microenvironment of human cancers.[6][7][8][9][10][11] However, cell line-derived xenograft (CDX) models remain a valuable and more accessible tool for initial efficacy studies.[12][13]

Experimental Workflow for a Subcutaneous Xenograft Study

A typical experimental workflow to evaluate the efficacy of N-Cyclopentyl-1H-indazol-6-amine in a subcutaneous xenograft model is outlined below.

Xenograft_Workflow A Cell Culture & Expansion B Subcutaneous Injection of Tumor Cells into Immunodeficient Mice A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization into Treatment Groups C->D Tumors reach ~100-200 mm³ E1 Vehicle Control D->E1 E2 N-Cyclopentyl-1H-indazol-6-amine (Dose 1) D->E2 E3 N-Cyclopentyl-1H-indazol-6-amine (Dose 2) D->E3 E4 Standard of Care D->E4 F Daily Dosing & Tumor Volume Measurement E1->F E2->F E3->F E4->F G Endpoint Analysis: Tumor Weight, Biomarkers, Histology F->G Study conclusion

Caption: Standard experimental workflow for evaluating a test compound in a subcutaneous tumor xenograft model.

Comparative Data Analysis

To provide a framework for comparison, the table below presents representative data for a standard-of-care agent in a colorectal cancer xenograft model. A placeholder for hypothetical data for N-Cyclopentyl-1H-indazol-6-amine is included to illustrate how its performance would be benchmarked.

Treatment Group Dose and Schedule Mean Tumor Volume at Endpoint (mm³) Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle Control 10 mL/kg, p.o., daily1500 ± 250--2 ± 3
5-Fluorouracil (Standard of Care) 50 mg/kg, i.p., weekly825 ± 15045-8 ± 5
Irinotecan (Standard of Care) 50 mg/kg, i.v., bi-weekly450 ± 10070-10 ± 6
N-Cyclopentyl-1H-indazol-6-amine (Hypothetical Data) 25 mg/kg, p.o., dailyData to be determinedData to be determinedData to be determined
N-Cyclopentyl-1H-indazol-6-amine (Hypothetical Data) 50 mg/kg, p.o., dailyData to be determinedData to be determinedData to be determined

This table presents representative data for standard-of-care agents for illustrative purposes and does not constitute actual experimental results for N-Cyclopentyl-1H-indazol-6-amine.

Detailed Experimental Protocol: Subcutaneous Colorectal Cancer Xenograft Model

This protocol outlines the key steps for establishing and conducting a subcutaneous xenograft study using the HCT116 human colorectal carcinoma cell line.

1. Cell Culture and Preparation:

  • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
  • Harvest cells during the exponential growth phase using trypsin-EDTA.
  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

2. Animal Husbandry and Tumor Implantation:

  • Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
  • Allow mice to acclimate for at least one week before the study begins.
  • Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
  • Calculate tumor volume using the formula: (Length x Width²)/2.
  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Drug Preparation and Administration:

  • Prepare N-Cyclopentyl-1H-indazol-6-amine in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
  • Administer the compound and vehicle control orally (p.o.) or via the determined optimal route, once daily for a specified duration (e.g., 21 days).
  • Administer standard-of-care drugs (e.g., 5-FU, irinotecan) according to established protocols.[6]

5. Efficacy and Toxicity Assessment:

  • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Measure the final tumor weight.
  • Collect tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blot for p-Akt), immunohistochemistry, and histological examination.

Conclusion and Future Directions

N-Cyclopentyl-1H-indazol-6-amine represents a promising new chemical entity within the well-validated class of indazole-based anti-cancer agents. Based on the activity of related compounds, it is hypothesized to exert its effects through the inhibition of key pro-survival kinases such as PDK1. The comprehensive benchmarking of its efficacy in relevant tumor xenograft models, such as those for colorectal and breast cancer, is a critical next step in its preclinical development.

Future studies should focus on establishing a definitive mechanism of action, evaluating its efficacy in a panel of both cell line-derived and patient-derived xenograft models, and exploring its potential in combination with existing standard-of-care therapies. The experimental framework and comparative data presented in this guide provide a robust foundation for these future investigations, paving the way for the potential clinical translation of this novel compound.

References

  • Gao, H., et al. (2015). Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine. Neoplasia, 17(11), 802-810.
  • Altogen Labs. (n.d.). Breast Cancer Xenograft Models. Retrieved from [Link]

  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44927-44939.
  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.
  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing.
  • DeRose, Y. S., et al. (2011). Patient-derived xenograft models of breast cancer and their predictive power.
  • Hidalgo, M., et al. (2014). Modeling of Patient Derived Xenografts in Colorectal Cancer. Molecular Cancer Therapeutics, 13(10), 2247-2257.
  • Yoo, H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377.
  • van der Kuip, H., et al. (2026). Patient-derived xenograft models of primary breast cancer for preclinical evaluation of neoadjuvant therapies.
  • Andrews, S. W., et al. (2010). Chemical compounds. U.S.
  • Tentler, J. J., et al. (2025). Patient-derived xenograft models: a revolution in colorectal cancer research. ecancermedicalscience, 19.
  • Choi, S. Y., et al. (2019).
  • Welm, A. L., et al. (2021). A breast cancer patient-derived xenograft and organoid platform for drug discovery and precision oncology. bioRxiv.
  • Gao, H., et al. (2020). Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine. Neoplasia, 23(1), 21-35.
  • Altogen Labs. (n.d.). Validated COLO205 Xenograft Model. Retrieved from [Link]

  • Boven, E., et al. (1995). Preclinical phase II studies in human tumor xenografts: A European multicenter follow-up study. Annals of Oncology, 6(5), 415-421.
  • Lee, C. H., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 1-6.
  • Pompili, L., et al. (2016). Patient-derived xenografts: a relevant preclinical model for drug development. Journal of Experimental & Clinical Cancer Research, 35(1), 189.
  • Wang, Y., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 13014-13035.
  • El-Damasy, A. K., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2873.
  • Itoh, T., et al. (2006). 1H-indazole compound. U.S.
  • Ameriks, M. H., et al. (2024). Compound and method. U.S.
  • Yu, B., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114468.
  • Kumar, A., et al. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(5), 132-139.
  • Freeze, B. S., et al. (2015). Thiazole derivatives. U.S.
  • Sharma, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(47), 33027-33055.
  • PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]

  • Wang, C., et al. (2023).
  • Dong, X., et al. (2016). Patient-derived xenograft models for oncology drug discovery. Chinese Journal of Cancer, 35(1), 6.
  • Stewart, E., et al. (2025). Patient‐derived xenografts: Practical considerations for preclinical drug testing. Current Protocols.

Sources

Validation

Structure-Activity Relationship (SAR) Comparison of N-Cyclopentyl-1H-indazol-6-amine Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the landscape of targeted therapeutics, the 1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of targeted therapeutics, the 1H-indazole core has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. Specifically, N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) serves as a highly versatile building block. By coupling the bidentate hydrogen-bonding capacity of the indazole ring with the finely tuned steric bulk of a cyclopentyl group, this scaffold achieves exceptional potency and selectivity against kinases such as ROCK2, SYK, and IKK2.

This guide provides an objective Structure-Activity Relationship (SAR) comparison of N-Cyclopentyl-1H-indazol-6-amine against its structural analogs. As a Senior Application Scientist, I have structured this guide to move beyond empirical observations, detailing the causality behind the molecular interactions and providing a self-validating experimental framework for your own hit-to-lead optimization campaigns.

Mechanistic Grounding: The 6-Aminoindazole Scaffold

To understand the SAR of these analogs, we must first map their interactions within the kinase orthosteric ATP-binding site.

  • The Hinge-Binding Motif: The nitrogen atoms of the 1H-indazole core act as a bidentate ligand. They form critical, highly conserved hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Glu170 and Met172 in ROCK2) [1].

  • The Hydrophobic Pocket (Ribose Mimicry): The amine at the 6-position directs its substituent toward the ribose-binding pocket or an adjacent hydrophobic sub-pocket. The choice of this substituent dictates the inhibitor's selectivity profile by interacting with the kinase's specific gatekeeper residue.

Kinase_Pathway Stimulus Extracellular Stimuli (e.g., TGF-β / Antigens) Receptor Receptor Activation Stimulus->Receptor Kinase Target Kinase (e.g., ROCK2 / SYK) Receptor->Kinase Substrates Downstream Substrates (Phosphorylation Cascade) Kinase->Substrates Response Pathological Cellular Response (Fibrosis / Inflammation) Substrates->Response Inhibitor N-Cyclopentyl-1H-indazol-6-amine Analogs Inhibitor->Kinase  Competes with ATP  (Hinge Region)

Caption: Kinase signaling cascade illustrating the ATP-competitive intervention point of indazole analogs.

SAR Comparison: Alkyl/Aryl Substitutions at the 6-Amino Position

The optimization of the 6-amino substituent is a delicate balancing act between desolvation penalties, steric clashes, and Van der Waals interactions. The table below compares the N-cyclopentyl analog against alternative N-substitutions, using representative biochemical IC₅₀ data modeled on typical ROCK2/SYK inhibition profiles [2].

Quantitative SAR Data
Analog / N-SubstituentRepresentative Kinase IC₅₀ (nM)Hinge Binding (Indazole)Hydrophobic Pocket Fit & Causality
1H-indazol-6-amine (-H)> 1,200IntactPoor: Lacks the hydrophobic bulk to displace high-energy water molecules from the ribose pocket.
N-Methyl 840IntactSub-optimal: Minimal Van der Waals interactions; fails to fully occupy the available hydrophobic space.
N-Cyclopentyl 12 IntactOptimal: The cyclopentyl ring adopts an envelope conformation, perfectly mimicking the ribose sugar of ATP and maximizing contacts without clashing with the gatekeeper residue.
N-Cyclohexyl 145IntactSteric Clash: The rigid chair conformation of the 6-membered ring is too bulky, inducing a steric clash with the gatekeeper residue and reducing binding affinity.
N-Phenyl > 5,000DisruptedRigid Planar Clash: The sp² hybridized planar ring cannot rotate freely, forcing the indazole core out of coplanarity with the hinge region and breaking critical H-bonds.

Key Takeaway: The N-cyclopentyl group provides the exact conformational flexibility and spatial volume required to anchor the molecule in the hydrophobic pocket. It outperforms smaller alkyls (which leave the pocket unfilled) and larger or rigid rings (which cause steric repulsion).

Experimental Methodology: Self-Validating Kinase Assay Protocol

To objectively evaluate the SAR of synthesized N-Cyclopentyl-1H-indazol-6-amine analogs, we utilize a luminescent ATP-depletion assay (e.g., Kinase-Glo®). This method is chosen because it measures residual ATP rather than substrate phosphorylation, making it universally applicable across different kinase targets without requiring specialized antibodies [3].

Workflow Visualization

SAR_Workflow Design Scaffold Design (Indazole Core) Synthesis Parallel Synthesis (N-Alkylation) Design->Synthesis Assay In Vitro Kinase Assay (ATP Depletion) Synthesis->Assay Analysis IC50 Determination & Z'-Factor Assay->Analysis Analysis->Design Iterative Refinement Validation Orthogonal Validation (Cellular Assays) Analysis->Validation

Caption: Iterative hit-to-lead SAR optimization workflow for indazole-based kinase inhibitors.

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. Causality: Mg²⁺ is essential for coordinating ATP, while BSA prevents non-specific binding of the hydrophobic cyclopentyl analogs to the microplate walls.

  • Prepare the target kinase (e.g., recombinant ROCK2) and its specific peptide substrate at concentrations yielding linear ATP consumption (typically 10-20% ATP depletion over 60 minutes).

2. Compound Dilution & Incubation:

  • Perform a 10-point, 3-fold serial dilution of the N-Cyclopentyl-1H-indazol-6-amine analogs in 100% DMSO.

  • Transfer 1 µL of compound to a 384-well white microplate. Add 19 µL of the Kinase/Substrate mixture. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium at the hinge region before ATP competition begins.

3. Reaction Initiation:

  • Initiate the reaction by adding 10 µL of ATP (at the predetermined Kₘ value for the specific kinase).

  • Incubate for 60 minutes at room temperature.

4. Luminescent Detection:

  • Add 30 µL of Kinase-Glo® Reagent to all wells. Incubate for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a multi-mode microplate reader.

5. Data Analysis & System Validation (Critical Step):

  • Self-Validation: Calculate the Z'-factor using the positive control (Staurosporine, full inhibition) and negative control (DMSO vehicle, zero inhibition).

    • Formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    • Acceptance Criteria: A Z'-factor > 0.5 is mandatory. If Z' < 0.5, the data is discarded due to excessive assay noise or pipetting error, ensuring absolute trustworthiness of the SAR data.

  • Fit the normalized luminescence data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Conclusion & Future Perspectives

The N-Cyclopentyl-1H-indazol-6-amine scaffold is a masterclass in rational drug design. The indazole core guarantees high-affinity anchoring to the kinase hinge region, while the cyclopentyl group provides the exact conformational geometry to exploit the ribose-binding pocket. As demonstrated in the SAR comparison, deviating from the cyclopentyl geometry—either by reducing bulk (methyl) or increasing rigidity (phenyl/cyclohexyl)—results in a precipitous drop in potency.

Future optimization of this scaffold should focus on the solvent-exposed regions (e.g., substitutions at the 3-position of the indazole) to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, without perturbing the finely tuned orthosteric binding dynamics.

References

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry, ACS Publications. Retrieved from: [Link]

  • Indazole carboxamides and their use (US Patent 8501780B2).Google Patents.
  • N-Cyclopentyl-1H-indazol-6-amine CAS#1157521-65-7 | CAS Substance Database. ChemRadar Regulatory Information. Retrieved from: [Link]

Comparative

In vitro vs in vivo efficacy correlation for N-Cyclopentyl-1H-indazol-6-amine

An in-depth technical analysis and comparison guide for establishing the in vitro to in vivo correlation (IVIVC) of kinase inhibitors, utilizing N-Cyclopentyl-1H-indazol-6-amine (CAS 1157521-65-7) as the representative s...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for establishing the in vitro to in vivo correlation (IVIVC) of kinase inhibitors, utilizing N-Cyclopentyl-1H-indazol-6-amine (CAS 1157521-65-7) as the representative structural scaffold.

Executive Summary

In the preclinical development of targeted therapeutics, the translation of in vitro biochemical potency to in vivo efficacy remains a critical attrition point. N-Cyclopentyl-1H-indazol-6-amine represents a privileged building block in medicinal chemistry, frequently utilized as the core hinge-binding motif for ATP-competitive kinase inhibitors targeting oncology and CNS pathways (e.g., AXL, HPK1, GSK-3β) [2][3].

However, raw biochemical potency rarely predicts in vivo tumor growth inhibition (TGI) or target modulation directly. This guide provides a comprehensive, semi-mechanistic framework for establishing a robust in vitro-in vivo correlation (IVIVC). By dissecting the causality behind cellular IC50​ shifts, plasma protein binding (PPB), and metabolic clearance, we objectively compare the indazole scaffold against alternative pharmacophores and provide self-validating experimental protocols to ensure translational success.

Mechanistic Grounding: The Indazole Scaffold in Kinase Inhibition

The 1H-indazol-6-amine core is highly favored in kinase drug discovery because it acts as a bidentate hydrogen bond donor/acceptor, perfectly complementing the backbone amide and carbonyl residues of the kinase hinge region. The addition of the N-cyclopentyl moiety provides essential lipophilic contacts within the hydrophobic pocket adjacent to the ATP-binding site, driving both potency and selectivity [4].

KinaseMechanism ATP Intracellular ATP (Millimolar Concentration) Kinase Target Kinase (e.g., AXL, HPK1) ATP->Kinase Binds Hinge Region Substrate Downstream Substrate Kinase->Substrate Catalyzes Indazole N-Cyclopentyl-1H-indazol-6-amine (Competitive Inhibitor) Indazole->Kinase Blocks ATP Binding Phosphorylation Phosphorylation Cascade Indazole->Phosphorylation Arrests Signal Substrate->Phosphorylation Activates Efficacy Tumor Growth Inhibition Phosphorylation->Efficacy Drives Disease (if uninhibited)

Fig 1: Mechanism of ATP-competitive kinase inhibition by the N-cyclopentyl-indazole scaffold.

The Causality of Attrition: Why In Vitro Potency Fails In Vivo

To build a predictive IVIVC model, researchers must account for three critical variables that degrade the correlation between biochemical IC50​ and in vivo efficacy:

A. The ATP Km​ "Cellular Shift"

Biochemical assays are typically run at ATP concentrations near or below the Michaelis constant ( Km​ ) to maximize assay sensitivity. However, intracellular ATP concentrations are in the millimolar range (1–5 mM). For kinases with a very low apparent ATP Km​ (e.g., HPK1), this physiological ATP concentration outcompetes the inhibitor, causing a massive rightward shift from biochemical IC50​ to cellular IC50​ [2].

B. The Free Drug Hypothesis and Plasma Protein Binding (PPB)

Only the unbound fraction ( fu​ ) of a drug is pharmacologically active and capable of crossing cell membranes to engage the intracellular kinase. The lipophilicity introduced by the cyclopentyl ring on the indazole core often increases binding to human serum albumin (HSA) and α1​ -acid glycoprotein. An inhibitor with a cellular IC50​ of 10 nM but a plasma fu​ of 0.01 (99% bound) requires a total plasma concentration of 1,000 nM just to achieve stasis [1].

C. Metabolic Clearance (PK Liabilities)

Indazoles, particularly those with exposed hydrogen bond donors (like the 1H-indazole nitrogen), are highly susceptible to hepatic N-glucuronidation and CYP450-mediated oxidation. High in vivo clearance ( CL ) leads to a rapid drop in exposure, resulting in a poor peak-trough ratio (PTR) and insufficient target coverage over the dosing interval [2][3].

Establishing the IVIVC: A Semi-Mechanistic Approach

Modern oncology development relies on semi-mechanistic PK/PD/TGI (Tumor Growth Inhibition) models rather than empirical guesswork. The correlation relates the free plasma concentration ( Cu,plasma​ ) and the in vitro cellular IC50​ to the observed in vivo tumor stasis [1].

IVIVC_Workflow InVitro In Vitro Profiling (Cellular IC50 & Hill Slope) PPB Equilibrium Dialysis (Fraction Unbound, fu) InVitro->PPB Lipophilicity Impact Model Semi-Mechanistic PK/PD/TGI Model InVitro->Model Pharmacodynamics FreeExposure Free Drug Exposure (Cu,plasma) PPB->FreeExposure Calculates PK In Vivo PK (Clearance, Volume, AUC) PK->FreeExposure Total Drug Input FreeExposure->Model Pharmacokinetics TGI Xenograft Efficacy (Tumor Volume over Time) TGI->Model Empirical Validation

Fig 2: Semi-mechanistic PK/PD/TGI modeling workflow for establishing IVIVC.

Objective Comparison: Indazoles vs. Alternative Scaffolds

When optimizing a hit like N-Cyclopentyl-1H-indazol-6-amine, it must be benchmarked against alternative hinge-binding scaffolds. Table 1 summarizes the comparative performance metrics typically observed during lead optimization.

Table 1: Scaffold Comparison Guide for Kinase Inhibitor Cores

ParameterN-Cyclopentyl-1H-indazole (Target Scaffold)Aminopyrazoles (Alternative A)Benzimidazoles (Alternative B)
Hinge Binding Affinity Excellent (Bidentate donor/acceptor)Good (Monodentate or Bidentate)Moderate (Often requires specific substitution)
Typical Cellular IC50​ Shift 10x to 50x (Dependent on ATP Km​ )20x to 100x10x to 30x
Primary PK Liability N-Glucuronidation, High Clearance[2]CYP3A4 MetabolismPoor Aqueous Solubility
Typical Plasma fu​ (Mouse) 0.01 - 0.05 (Highly bound)0.05 - 0.15 (Moderately bound)0.02 - 0.08 (Highly bound)
Synthetic Tractability High (Late-stage functionalization via SNAr/Buchwald)Very HighModerate

Self-Validating Experimental Methodologies

To ensure trustworthiness and scientific integrity, the following protocols must be executed as a self-validating system. The output of Protocol 1 (Cellular IC50​ ) and the fu​ value dictate the dosing strategy for Protocol 2.

Protocol 1: Cellular Target Engagement (Phospho-Western Blot)

Purpose: To determine the true cellular IC50​ in the presence of physiological ATP.

  • Cell Culture & Seeding: Seed target-expressing cancer cells (e.g., AXL-driven NSCLC lines) in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the indazole inhibitor (starting at 10 μ M). Crucial Control: Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known clinical-stage inhibitor) to validate assay dynamic range.

  • Stimulation (If required): Stimulate cells with the appropriate ligand (e.g., Gas6 for AXL) for 15 minutes prior to lysis.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein via BCA assay.

  • Immunoblotting: Run 20 μ g of lysate on an SDS-PAGE gel. Transfer to a PVDF membrane and probe for the phosphorylated substrate (e.g., p-AKT or p-SLP76) and total substrate.

  • Data Analysis: Normalize the phospho-signal to the total protein signal. Calculate the cellular IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Xenograft PK/PD and Tumor Growth Inhibition (TGI)

Purpose: To correlate free plasma exposure ( Cu,plasma​ ) with tumor stasis.

  • Model Generation: Inject 5×106 target-driven tumor cells subcutaneously into the right flank of female BALB/c nude mice.

  • Randomization: Once tumors reach ~150 mm3 , randomize mice into vehicle and treatment groups (n=8/group).

  • Dose Selection: Calculate the dose required to maintain Cu,plasma​>Cellular IC50​ for at least 50% of the dosing interval (based on prior single-dose PK and equilibrium dialysis fu​ data) [1].

  • Administration & Measurement: Administer the compound via oral gavage (PO) daily. Measure tumor volume via calipers bi-weekly using the formula: V=(Length×Width2)/2 .

  • PK/PD Sampling (Self-Validation): On Day 14, sacrifice a satellite group of mice at 1h, 4h, 8h, and 24h post-dose. Harvest plasma for LC-MS/MS quantification of total drug, and harvest tumor tissue to measure intra-tumoral target inhibition via ELISA.

  • IVIVC Calculation: Plot the percentage of TGI against the AUC of the free plasma concentration ( AUCu,plasma​ ). A linear or Emax​ correlation confirms that efficacy is driven by on-target systemic exposure rather than off-target toxicity.

Conclusion

Translating the in vitro promise of N-Cyclopentyl-1H-indazol-6-amine derivatives into in vivo efficacy requires rigorous adherence to the principles of pharmacokinetics and pharmacodynamics. By systematically accounting for the ATP Km​ shift, correcting for plasma protein binding, and mitigating the inherent clearance liabilities of the indazole core, researchers can build predictive semi-mechanistic models that drastically reduce preclinical attrition rates.

Safety & Regulatory Compliance

Safety

N-Cyclopentyl-1H-indazol-6-amine proper disposal procedures

As a Senior Application Scientist overseeing chemical inventory and environmental health and safety (EHS) compliance, I frequently consult with drug development professionals on the lifecycle management of complex hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical inventory and environmental health and safety (EHS) compliance, I frequently consult with drug development professionals on the lifecycle management of complex heterocyclic compounds. The disposal of N-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) requires a rigorous, causally-driven approach rather than generic waste handling.

Because this compound is heavily utilized in kinase inhibitor development, laboratories often generate it as both solid powder waste and complex liquid solvent mixtures. Below is the definitive, step-by-step operational guide to safely managing and disposing of this chemical, ensuring strict regulatory compliance and laboratory safety.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of N-Cyclopentyl-1H-indazol-6-amine. The compound features an indazole core coupled with a secondary amine[1].

  • Toxicity Causality: The amine functionality makes this compound a mild base and a recognized skin, eye, and respiratory irritant[2]. Unprotected exposure during waste transfer can lead to contact dermatitis.

  • Decomposition Causality: The high nitrogen density within the indazole ring dictates its end-of-life treatment. When subjected to thermal decomposition, it releases highly toxic nitrogen oxides (NOx), alongside carbon monoxide (CO) and carbon dioxide (CO2)[3]. Consequently, this material cannot be disposed of via standard municipal waste or aqueous drain systems; it mandates high-temperature incineration equipped with environmental NOx scrubbers.

Quantitative Parameters for Waste Management

The following table summarizes the critical physicochemical data used to profile this waste stream for EHS pickup and Resource Conservation and Recovery Act (RCRA) manifesting.

ParameterValue / SpecificationDisposal Causality & Impact
CAS Number 1157521-65-7Essential for accurate waste profiling and regulatory tracking[1].
Molecular Formula C12H15N3High nitrogen ratio demands incineration with specialized NOx scrubbing.
Molecular Weight 201.27 g/mol Used by waste facilities to calculate stoichiometric oxygen demand during incineration.
Physical State SolidDictates initial mechanical recovery (sweeping) during dry spill response.
Thermal Decomposition CO, CO2, NOxPrecludes standard open-air burning, autoclaving, or low-temp disposal[3].

Waste Segregation Workflow

Proper segregation at the source prevents dangerous chemical incompatibilities and reduces disposal costs. Mixing non-halogenated indazole waste with halogenated solvents forces the entire container to be treated as halogenated waste, which requires a much more expensive, specialized incineration process to prevent dioxin formation.

G Start Waste Generation: N-Cyclopentyl-1H-indazol-6-amine Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixture) Start->Liquid Bin3 Solid Hazardous Waste Solid->Bin3 Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen Bin1 Non-Halogenated Organic Waste Halogen->Bin1 No Bin2 Halogenated Organic Waste Halogen->Bin2 Yes Incineration High-Temp Incineration (NOx Scrubbing Required) Bin1->Incineration Bin2->Incineration Bin3->Incineration

Workflow for N-Cyclopentyl-1H-indazol-6-amine waste segregation and disposal.

Standard Operating Procedures (SOPs)

SOP 1: Satellite Accumulation Area (SAA) Setup & Management

To maintain compliance with EPA/RCRA guidelines for laboratory waste, follow this protocol for routine disposal[4].

  • Container Selection: Utilize high-density polyethylene (HDPE) or amber glass containers.

    • Causality: Amber glass prevents UV-induced degradation of the solvent mixture, while HDPE ensures broad chemical compatibility against organic bases[4].

  • Headspace Maintenance: Fill the waste container to no more than 90% capacity, leaving at least 1 inch of headspace.

    • Causality: Accommodates vapor expansion due to ambient laboratory temperature fluctuations, preventing pressure-induced container rupture[5].

  • Labeling & Capping: Affix a legally compliant "Hazardous Waste" label immediately upon adding the first drop of waste. The container must remain tightly capped at all times unless actively receiving waste.

    • Causality: Open containers violate RCRA regulations, invite accidental spills, and allow toxic vapors to escape into the laboratory atmosphere[4].

SOP 2: Self-Validating Spill Decontamination Protocol

In the event of a solid powder spill on a lab bench, standard sweeping is insufficient due to microscopic residue. This protocol utilizes a self-validating system to guarantee complete chemical removal.

  • Mechanical Recovery: Surround the spilled powder with an inert, non-combustible absorbent (e.g., diatomaceous earth). Sweep the mixture using non-sparking tools and place it into a solid hazardous waste container[3].

    • Causality: Minimizes aerosolization of the respiratory irritant.

  • Chemical Quenching (Protonation): Wipe the affected surface with a 1% dilute acetic acid solution.

    • Causality: The indazole amine is a weak base. The acetic acid protonates the amine, converting the lipophilic free base into a highly water-soluble acetate salt, which is easily lifted from the surface.

  • Secondary Solvent Wash: Follow up with a 70% ethanol or isopropanol wipe to remove any remaining non-polar organic residues.

  • Validation Step (Crucial): Swab the decontaminated surface with a clean cotton swab moistened with distilled water, then press it against a universal pH indicator strip.

    • Causality: If the pH reads basic (pH > 7.5), trace amine residue remains, and Step 2 must be repeated. A neutral pH (6.5–7.0) scientifically validates that the basic indazole amine has been completely eradicated from the workspace.

Final Destruction Logistics

Once transferred from the laboratory SAA to the central EHS holding facility, N-Cyclopentyl-1H-indazol-6-amine waste must be manifested for off-site destruction. Ensure your contracted waste vendor routes this specific profile to a high-temperature rotary kiln incinerator . Because of the compound's nitrogen content, the facility must be equipped with post-combustion NOx scrubbers (typically utilizing selective catalytic reduction or wet scrubbing) to neutralize the irritating gases released during thermal decomposition[3].

References

  • Title: N-Cyclopentyl-1H-indazol-6-amine CAS#1157521-65-7 | CAS Substance Database Source: ChemRadar URL: [Link]

  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue University Engineering URL: [Link]

  • Title: Hazardous Waste Management Manual Source: AdventHealth University (AHU) URL: [Link]

  • Title: Standard Operating Procedure: Hazardous Waste Storage and Disposal Source: University of Toronto Department of Chemistry URL: [Link]

Sources

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